molecular formula C₄₃H₆₉N₁₃O₁₃S B612587 NP(118-126) CAS No. 124454-83-7

NP(118-126)

货号: B612587
CAS 编号: 124454-83-7
分子量: 1008.15
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NP(118-126) (RPQASGVYM) is a well-characterized immunodominant nonapeptide derived from the nucleoprotein (NP) of the Lymphocytic Choriomeningitis Virus (LCMV) . This epitope is presented by the major histocompatibility complex class I (MHC-I) molecule H-2Ld, making it a critical reagent for studying CD8+ cytotoxic T lymphocyte (CTL) responses in BALB/c (H-2d) mouse models . Its primary research value lies in its ability to activate a strong, measurable CTL response, which is instrumental for investigating antiviral immunity and T-cell function . The peptide has been successfully utilized as a model antigen in various vaccine delivery platforms. Notably, research has demonstrated that when fused to the non-toxic N-terminal fragment of anthrax lethal factor (LFn), NP(118-126) can be delivered into the cytoplasm of cells via the anthrax toxin system, effectively priming a protective CTL response against LCMV in vivo . Beyond infectious disease, NP(118-126) is a powerful tool in cancer immunology. It has been engineered into chimeric tumor antigens in transgenic breast cancer models, where LCMV infection induces a potent NP-specific CD8+ T-cell response capable of targeting and eliminating tumor cells that express the epitope . Furthermore, studies of molecular mimicry have shown that structural similarity between viral epitopes like NP(118-126) and self-peptides can lead to the induction of autoaggressive CD8+ T-cell responses, providing a model for studying virus-induced autoimmune disease mechanisms .

属性

CAS 编号

124454-83-7

分子式

C₄₃H₆₉N₁₃O₁₃S

分子量

1008.15

序列

One Letter Code: RPQASGVYM

同义词

NP(118-126)

产品来源

United States
Foundational & Exploratory

Decoding the LCMV NP(118-126) CD8+ T Cell Epitope: Molecular Characteristics, Exhaustion Dynamics, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The Lymphocytic Choriomeningitis Virus (LCMV) murine model has served as the cornerstone of modern viral immunology, fundamentally shaping our understanding of Major Histocompatibility Complex (MHC) restriction, T cell memory, and T cell exhaustion. Within the H-2d murine haplotype (e.g., BALB/c mice), the nucleoprotein-derived peptide NP(118-126) serves as the absolute immunodominant CD8+ T cell epitope[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive biology. Here, we will dissect the structural causality behind NP(118-126) MHC restriction, map the intracellular signaling networks that drive its exhaustion during chronic antigen exposure, and provide self-validating, field-tested protocols for quantifying these responses ex vivo.

Molecular Characteristics and MHC-I Restriction

Sequence and Anchor Residues

The NP(118-126) epitope consists of the 9-amino-acid sequence RPQASGVYM [2]. It is strictly restricted to the H-2Ld MHC Class I molecule[3]. The structural causality of this restriction lies in the peptide-binding motif of the H-2Ld groove, which requires specific anchor residues:

  • Position 2 (P2) Proline (P): Acts as the primary N-terminal anchor, inserting into the B pocket of the H-2Ld molecule.

  • Position 9 (P9) Tyrosine (Y) / Methionine (M): Serves as the C-terminal anchor, securing the peptide into the F pocket.

Because these anchor residues perfectly complement the H-2Ld binding cleft, NP(118-126) exhibits exceptionally high binding affinity. This biophysical stability translates directly into immunodominance; in LCMV-infected BALB/c mice, NP(118-126)-specific CD8+ T cells constitute >97% of the total virus-specific cytotoxic T lymphocyte (CTL) response[1].

Viral Cross-Reactivity: Old World vs. New World Arenaviruses

The NP(118-126) sequence is highly conserved among Old World arenaviruses. Target cells coated with NP(118-126) variants from Lassa fever virus and Mopeia virus are successfully lysed by LCMV-primed CTLs[4].

Interestingly, the New World arenavirus Sabia virus possesses a homologous peptide that successfully binds to H-2Ld, yet it fails to elicit cross-reactive killing by LCMV-specific T cells[4]. The mechanistic reason: While the anchor residues (P2 and P9) secure the peptide in the MHC groove, mutations in the central, upward-facing residues (P4-P7) alter the conformational topography presented to the T Cell Receptor (TCR). Thus, MHC binding is necessary, but strictly insufficient, for TCR cross-reactivity.

The Paradigm of T Cell Exhaustion (Tex)

The LCMV model is uniquely powerful because varying the viral strain dictates the fate of the NP(118-126) CD8+ T cell response. Infection with LCMV Armstrong results in acute infection and robust memory formation. Conversely, infection with LCMV Clone 13 results in chronic viremia, driving the NP(118-126) specific CD8+ T cells into a state of exhaustion (Tex)[5].

Epigenetic and Transcriptional Drivers

During chronic Clone 13 infection, persistent TCR stimulation by the NP(118-126) antigen triggers sustained calcium signaling and NFAT/AP-1 activation. This continuous signaling cascade upregulates TOX (Thymocyte Selection-Associated High Mobility Group Box), the master epigenetic regulator of T cell exhaustion[5]. TOX remodels the chromatin landscape, enforcing the sustained expression of co-inhibitory receptors like PD-1, TIM-3, and LAG-3, while preventing activation-induced cell death (AICD).

Heterogeneity: Progenitor vs. Terminal Exhaustion

Exhausted NP(118-126) CD8+ T cells are not a monolith; they bifurcate into two distinct functional lineages[6]:

  • Progenitor Exhausted T cells (TCF-1+, T-bet+, PD-1^int): These cells retain stem-like self-renewal capacity. They are the exclusive subset that proliferates in response to anti-PD-1 checkpoint blockade therapies.

  • Terminally Exhausted T cells (Eomes+, TIM-3+, PD-1^hi): Driven by persistent antigen and Eomesodermin expression, these cells possess high cytotoxicity but lack proliferative potential and do not respond to PD-1 blockade.

ExhaustionPathway ChronicAg Persistent Antigen (LCMV Clone 13) TCR TCR & Calcium Signaling (NFAT, AP-1) ChronicAg->TCR Chronic Stimulation TOX TOX Expression (Epigenetic Remodeling) TCR->TOX Sustained Activation ProgTex Progenitor Exhausted (Tex) TCF-1+, T-bet+, PD-1(int) TOX->ProgTex Lineage Commitment Inhibitory Co-Inhibitory Receptors (PD-1, TIM-3, LAG-3) TOX->Inhibitory Transcriptional Upregulation TermTex Terminally Exhausted (Tex) Eomes+, TIM-3+, PD-1(hi) ProgTex->TermTex Antigen-Driven Differentiation Inhibitory->TCR Negative Feedback

Signaling cascade of LCMV-induced CD8+ T cell exhaustion driven by TOX and chronic antigen.

Quantitative Data: Phenotypic Signatures

To effectively gate and analyze NP(118-126) specific CD8+ T cells via flow cytometry, researchers must rely on distinct phenotypic signatures. The table below summarizes the differential marker expression across acute memory and chronic exhaustion states.

Cellular StateInfection ModelTranscription FactorsSurface ReceptorsCytokine Profile (ICS)Proliferative Capacity
Functional Memory LCMV Armstrong (Day >30)T-bet+, Eomes+, TCF-1+CD44+, CD62L+, PD-1-IFN-γ++, TNF-α++, IL-2+High
Progenitor Exhausted LCMV Clone 13 (Day >30)TOX+, TCF-1+, T-bet+CD44+, PD-1^int, TIM-3-IFN-γ+, TNF-α-, IL-2-Moderate (Responds to anti-PD-1)
Terminally Exhausted LCMV Clone 13 (Day >30)TOX++, Eomes+, TCF-1-CD44+, PD-1^hi, TIM-3+IFN-γ+/-, TNF-α-, IL-2-Low (Refractory to anti-PD-1)

Self-Validating Experimental Protocols

To ensure scientific integrity, every experimental workflow must be self-validating. The following protocols for identifying and characterizing NP(118-126) specific CD8+ T cells are designed with built-in causality checkpoints[7],[8].

Protocol 1: Ex Vivo H-2Ld/NP(118-126) Tetramer Staining

This protocol isolates and quantifies antigen-specific T cells directly from murine tissues without in vitro manipulation, preserving their true in vivo phenotypic state.

Step-by-Step Methodology:

  • Tissue Processing: Harvest the spleen from an LCMV-infected BALB/c mouse. Mechanically disrupt the tissue through a 70 µm cell strainer to create a single-cell suspension.

  • RBC Lysis: Incubate with ACK Lysis Buffer for 3 minutes at room temperature (RT), then quench with complete RPMI media. Causality: Erythrocytes lack CD8 but can cause severe auto-fluorescent background; rapid lysis purifies the leukocyte fraction.

  • Viability Staining: Wash cells in PBS (protein-free) and stain with an amine-reactive fixable viability dye for 15 minutes at RT. Causality: Dead cells non-specifically bind tetramers. Amine-reactive dyes permanently label dead cells before fixation, ensuring accurate gating of live cells later.

  • Fc Blockade: Resuspend cells in FACS buffer (PBS + 2% FBS + 2mM EDTA) containing anti-CD16/32 (Fc Block) for 10 minutes at 4°C. Causality: Prevents antibodies and tetramers from binding to Fcγ receptors on macrophages and B cells, eliminating false positives.

  • Tetramer Staining: Add PE- or APC-conjugated H-2Ld/NP(118-126) tetramer (titrated, typically 1:100) and incubate for 30 minutes at RT. Causality: Tetramer binding is highly dependent on cell membrane fluidity. Staining at RT allows TCR clustering and enhances the avidity of the multimeric MHC-peptide complex compared to 4°C.

  • Surface Staining: Add surface antibodies (e.g., anti-CD8α, anti-PD-1, anti-TIM-3, anti-CD44) directly to the tetramer mix and incubate for an additional 20 minutes at 4°C. Causality: Dropping the temperature to 4°C halts active receptor internalization, preserving the surface markers while the antibodies bind.

  • Fixation & Acquisition: Wash twice with FACS buffer, fix in 1% paraformaldehyde for 15 minutes, and acquire on a flow cytometer.

Protocol 2: Intracellular Cytokine Staining (ICS) via Peptide Restimulation

This functional assay measures the effector capacity of the T cells by forcing them to produce cytokines upon re-encountering the NP(118-126) peptide[9],[10].

Step-by-Step Methodology:

  • Plating: Seed 1-2 × 10^6 splenocytes per well in a 96-well U-bottom plate in complete RPMI media.

  • Peptide Stimulation: Add synthetic NP(118-126) peptide (RPQASGVYM) to a final concentration of 1 µg/mL. Self-Validation Check: Always include an unstimulated well (media only) to establish the baseline background cytokine production, and a PMA/Ionomycin well as a positive control for the global translation machinery.

  • Protein Transport Inhibition: Immediately add Brefeldin A (BFA) or Monensin. Causality: BFA collapses the Golgi apparatus into the endoplasmic reticulum. As the TCR signals the nucleus to transcribe Ifng, the resulting IFN-γ protein is synthesized but trapped intracellularly, allowing it to accumulate to detectable levels.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for exactly 5 to 6 hours. Causality: TCR signaling requires ~1-2 hours to initiate robust transcription. 5-6 hours is the optimal window for cytokine accumulation. Exceeding 8 hours triggers Activation-Induced Cell Death (AICD) and causes the down-regulation of the CD8 coreceptor, making the cells impossible to gate accurately.

  • Surface Staining: Wash cells and perform Viability and Surface staining (e.g., anti-CD8α) as described in Protocol 1.

  • Fixation/Permeabilization: Resuspend cells in a specialized Fix/Perm buffer (e.g., BD Cytofix/Cytoperm) for 20 minutes at 4°C. Causality: The fixative cross-links the trapped cytokines to stabilize them, while the permeabilization agent (saponin) creates pores in the lipid bilayer.

  • Intracellular Staining: Wash cells in Perm/Wash buffer (must contain saponin to maintain pores). Add anti-IFN-γ and anti-TNF-α antibodies diluted in Perm/Wash buffer. Incubate for 30 minutes at 4°C.

  • Acquisition: Wash twice in Perm/Wash buffer, resuspend in standard FACS buffer, and acquire data.

References

  • H-2Ld/LCMV NP118 (RPQASGVYM) MHC Tetramer - Creative Biolabs.
  • Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses.ASM Journals.
  • Common antiviral cytotoxic t-lymphocyte epitope for diverse arenaviruses - PubMed - NIH.
  • LCMV (strain Armstrong) Nucleoprotein 118-126, RPQASGVYM - JPT Peptide Technologies.JPT.
  • Frontiers | “Dissecting the role of T cell exhaustion in cancer progression: a multifaceted approach”.Frontiers in Immunology.
  • Subsets of exhausted CD8+ T cells differentially mediate tumor control and respond to checkpoint blockade.
  • Functional CD8+ but not CD4+ T cell responses develop independent of thymic epithelial MHC.PNAS.
  • Efficient T cell repertoire selection in tetraparental chimeric mice independent of thymic epithelial MHC.PNAS.
  • Validation of novel conditional ligands and large-scale detection of antigen-specific T cells for H-2Dd and H-2Kd.
  • CD8 and CD4 T cells from chimeras are restricted to TE-and non-TE MHC.

Sources

The Role of NP(118-126) in Memory T Cell Development and Viral Immunology

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Lymphocytic Choriomeningitis Virus (LCMV) has served as the foundational model for modern viral immunology, illuminating the principles of major histocompatibility complex (MHC) restriction, T cell memory, and T cell exhaustion. Within the H-2d murine model (e.g., BALB/c mice), the nucleoprotein-derived peptide NP(118-126) (sequence: RPQASGVYM) stands as the absolute immunodominant CD8+ T cell epitope. Constituting over 90-97% of the primary cytotoxic T-lymphocyte (CTL) response[1], NP(118-126) provides an unparalleled, high-resolution lens for tracking antigen-specific T cell kinetics, evaluating vaccine vector efficacy, and dissecting the molecular signals that govern memory T cell differentiation.

Immunobiology and Structural Dynamics of NP(118-126)

The NP(118-126) epitope is restricted by the MHC class I molecule H-2Ld [1]. Its robust immunodominance is driven by its high-affinity binding to the H-2Ld cleft, anchored primarily by Proline at position 2 (P2) and an auxiliary anchor at the C-terminus[1].

Crucially for vaccine developers targeting arenaviruses, NP(118-126) is not exclusive to LCMV. It shares significant structural homology with other Old World arenaviruses, including the Lassa fever virus (LFV) and Mopeia virus[1]. CTLs generated against LCMV NP(118-126) demonstrate functional cross-reactivity, successfully recognizing and lysing target cells coated with homologous peptides from these highly pathogenic viruses[1]. This cross-reactivity establishes NP(118-126) as a critical prototype for designing pan-arenavirus vaccines.

Antigen Presentation and Cross-Priming Mechanisms

During acute LCMV infection, NP(118-126) is processed via the classical endogenous MHC-I pathway. However, when delivered via recombinant bacterial vectors (such as Listeria monocytogenes), the epitope must often be cross-presented to prime a robust CD8+ T cell response. Mechanistic studies have identified that neutrophils play an active, non-canonical role in this process, serving as substrates for the in vitro cross-presentation of NP(118-126) by dendritic cells and facilitating in vivo cross-priming[2].

Presentation Virus LCMV Virion / Vector Proteasome Proteasome Degradation Virus->Proteasome Cytosolic entry TAP TAP Transport Proteasome->TAP Peptide generation ER ER: H-2Ld Loading (RPQASGVYM) TAP->ER Peptide import Golgi Golgi Routing ER->Golgi pMHC complex Surface Surface Presentation (H-2Ld + NP118-126) Golgi->Surface Exocytosis TCell CD8+ T Cell Activation Surface->TCell TCR Recognition

MHC Class I endogenous presentation pathway for the LCMV NP(118-126) epitope.

Kinetics of CD8+ T Cell Memory Development

The transition from a naive T cell pool to a highly specialized memory compartment is classically modeled using NP(118-126). Following LCMV infection, NP(118-126)-specific CTL precursors undergo massive clonal expansion, peaking around Day 8, followed by a contraction phase, and finally stabilizing into a long-lived memory pool that persists for the lifetime of the host (>300 days)[3].

Table 1: Kinetics of NP(118-126) Specific CD8+ T Cell Responses in BALB/c Mice

Timepoint Post-InfectionInfection ModelCTL Precursor Frequency (per Spleen Cells)Phenotypic State
Day 8LCMV-Armstrong~1 in 10³Peak Effector
Day 60LCMV-Armstrong~1 in 10⁴Early Memory
Day 300LCMV-Armstrong~1 in 10⁴Stable Memory
Day 8rLM-NP(118-126)~1 in 10³Peak Effector
Day 300rLM-NP(118-126)~1 in 10⁴Stable Memory

Data synthesized from limiting-dilution analyses comparing viral vs. bacterial vectors[3].

While both viral (LCMV) and bacterial (recombinant Listeria monocytogenes, rLM-NP118-126) vectors induce comparable frequencies of long-lived memory T cells, the protective capacity of these memory pools differs. LCMV-induced memory T cells can rapidly clear an intravenous challenge, whereas rLM-induced memory cells require a period of reactivation before achieving full protective efficacy, a phenomenon correlated with the persistence of the antigen[3].

Modulating Memory: Cytokine Sensitivity

The effector functions of NP(118-126)-specific CD8+ T cells are highly sensitive to the cytokine milieu, particularly the synergistic effects of IL-12 and IL-18[4]. When stimulated directly ex vivo with IL-12 and IL-18, NP(118-126) tetramer-positive CD8+ T cells exhibit distinct temporal kinetics depending on their differentiation state. Effector T cells (Day 8) reach maximal IFN-γ production within 5 hours of cytokine exposure[4]. In contrast, memory T cells (>Day 120) are substantially slower, requiring approximately 8 hours to reach full cytokine production[4]. This differential regulation underscores the necessity of tailoring in vitro assay timelines based on the specific memory phase being investigated.

Core Experimental Protocol: Evaluating NP(118-126) Specific Responses

To ensure high reproducibility and scientific integrity, the following protocol outlines a self-validating system for quantifying NP(118-126)-specific CD8+ T cells using H-2Ld tetramers and Intracellular Cytokine Staining (ICS).

Self-Validating Controls
  • Positive Control : Phorbol 12-myristate 13-acetate (PMA) + Ionomycin (validates the ICS assay mechanics and permeabilization efficiency).

  • Negative Control : Unstimulated cells and an irrelevant peptide (e.g., Listeria LLO91-99) to establish the baseline of non-specific cytokine production.

  • Fluorescence Minus One (FMO) Controls : Essential for accurately setting gating boundaries for Tetramer+ and IFN-γ+ populations.

Step-by-Step Methodology
  • In Vivo Infection : Infect 6-12 week old BALB/c mice intraperitoneally with 2×105 PFU of LCMV-Armstrong[4].

    • Causality: BALB/c mice are strictly required because they possess the H-2d haplotype, providing the H-2Ld MHC Class I molecule necessary to present the NP(118-126) epitope.

  • Splenocyte Isolation : Harvest spleens at day 8 (effector phase) or >day 60 (memory phase)[4]. Deplete erythrocytes using NH4Cl lysis buffer to prevent autofluorescence and steric hindrance during flow cytometry[4].

  • In Vitro Restimulation :

    • Plate splenocytes at 1×106 cells/well in a 96-well round-bottom plate[4].

    • Stimulate with 10−7 M HPLC-purified NP(118-126) peptide (RPQASGVYM)[4].

    • Critical Timing for Brefeldin A (BFA): Add BFA (2 μg/mL) only during the final hour of a 5-8 hour culture[4].

    • Causality: While BFA is necessary to block Golgi transport and accumulate intracellular cytokines, maintaining BFA for the entire culture period sharply inhibits optimal T-cell activation by innate cytokines like IL-12/IL-18[4].

  • Surface and Tetramer Staining :

    • Block Fc receptors using anti-FcγRII/III (clone 2.4G2) to prevent non-specific antibody binding[4].

    • Stain with anti-CD8α and a fluorophore-conjugated H-2Ld NP(118-126) tetramer for 30 minutes at 4°C in the dark[4].

  • Fixation and Permeabilization : Fix cells using 4% paraformaldehyde, then permeabilize using a saponin-based buffer.

    • Causality: Saponin reversibly permeabilizes the cholesterol-rich plasma membrane, allowing intracellular antibodies to access trapped cytokines without destroying surface epitopes.

  • Intracellular Cytokine Staining (ICS) : Stain with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes[4]. Wash extensively with permeabilization buffer.

  • Flow Cytometry Acquisition : Acquire data on a calibrated flow cytometer, utilizing FMO controls to set precise gating boundaries.

Workflow Infect 1. LCMV Infection (BALB/c Mice) Harvest 2. Spleen Harvest (Days 8, 60, 300) Infect->Harvest Stim 3. Peptide Restimulation (NP118-126 + Brefeldin A) Harvest->Stim Stain 4. Surface & Tetramer Staining (H-2Ld-NP118-126) Stim->Stain Fix 5. Fixation & Permeabilization Stain->Fix ICS 6. Intracellular Cytokine Staining (IFN-γ, TNF-α) Fix->ICS FACS 7. Flow Cytometry Analysis ICS->FACS

Step-by-step experimental workflow for NP(118-126) tetramer and intracellular cytokine staining.

Sources

Structural and Kinetic Determinants of H2-Ld Restricted NP(118-126) Peptide Binding

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for CD8+ T Cell Immunology

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of cellular immunology, the Lymphocytic choriomeningitis virus (LCMV) nucleoprotein-derived peptide NP(118-126) (Sequence: RPQASGVYM[1]) stands as a cornerstone epitope. Restricted by the murine Major Histocompatibility Complex (MHC) class I molecule H2-Ld, this peptide-MHC (pMHC) complex is heavily utilized in BALB/c (H-2d) mouse models to decode CD8+ T cell priming, immunodominance hierarchies, and vaccine efficacy.

As a Senior Application Scientist, I frequently observe that the failure of downstream in vivo immunological assays can be traced back to a fundamental misunderstanding of peptide-MHC binding kinetics or poor quality control during tetramer generation. This whitepaper deconstructs the structural mechanics, quantitative kinetics, and self-validating experimental protocols required to master the H2-Ld/NP(118-126) system.

Structural & Mechanistic Basis of Affinity

The binding affinity of a peptide to an MHC class I molecule is dictated by the complementary fit between the peptide's anchor residues and the polymorphic binding pockets of the MHC groove. The H2-Ld molecule exhibits a highly specific binding motif that strictly governs its interaction with NP(118-126)[2].

  • The B Pocket and Position 2 (P2): Unlike many other MHC class I alleles (like H2-Kb or H2-Db) that prefer aliphatic or basic residues at P2, H2-Ld has a stringent requirement for Proline at P2[3]. The causality here is structural: the rigid pyrrolidine ring of Proline fits optimally into the B pocket of H2-Ld, which is shaped by polymorphic residues such as Tyrosine 45 (Tyr45)[3]. This interaction restricts the conformational flexibility of the peptide N-terminus, anchoring it firmly.

  • The F Pocket and Position 9 (P9): The C-terminal anchor (P9) of NP(118-126) is Methionine (M)[1]. The F pocket of H2-Ld accommodates bulky, hydrophobic, or aromatic residues. The stabilization of the C-terminal carboxylate group via a hydrogen bonding network in the F pocket prevents premature peptide dissociation.

  • TCR-Facing Residues: Residues such as Glutamine (P3) and Serine (P5) project upward from the MHC groove, forming the unique topological landscape recognized by the complementarity-determining regions (CDRs) of the antigen-specific T cell receptor (TCR).

H2Ld_Binding Peptide NP(118-126) RPQASGVYM P2 Position 2: Proline Peptide->P2 Anchor 1 P9 Position 9: Methionine Peptide->P9 Anchor 2 TCR T Cell Receptor (CD8+ T Cell) Peptide->TCR Upward Residues (Q3, S5) BPocket B Pocket (Tyr45) P2->BPocket Hydrophobic Fit FPocket F Pocket P9->FPocket C-terminal Anchor H2Ld H2-Ld MHC Class I H2Ld->TCR pMHC Recognition BPocket->H2Ld FPocket->H2Ld

Structural basis of NP(118-126) peptide anchoring within the H2-Ld MHC Class I binding groove.

Quantitative Binding Affinity & Kinetics

Understanding exact binding kinetics is vital for predicting immunogenicity. High-affinity binders (IC50 < 50 nM) form highly stable complexes with long half-lives, which are required to strongly stimulate naive T cells and establish immunodominance. Data aggregated from the Immune Epitope Database (IEDB) confirms the high-affinity nature of NP(118-126) to H2-Ld[4].

Comparative Binding Affinities of Common Murine Epitopes
Peptide NameSequenceOriginMHC RestrictionIC50 Affinity (nM)Immunodominance
NP(118-126) RPQASGVYMLCMV NucleoproteinH2-Ld < 50 High (Primary)
GP(276-286)SGVENPGGYCLLCMV GlycoproteinH2-Db~ 100High
NP(396-404)FQPQNGQFILCMV NucleoproteinH2-Db< 50High
P1A(35-43)LPYLGWLVFMurine Tumor AgH2-Ld~ 150Moderate

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, protocols measuring pMHC binding and subsequent T cell activation must include internal controls that validate the assay's operational success.

Protocol A: RMA-S Cell Surface Stabilization Assay (Binding Affinity)

Causality & Rationale: RMA-S cells lack the Transporter Associated with Antigen Processing (TAP). Without TAP, endogenous peptides cannot enter the endoplasmic reticulum, meaning empty MHC molecules reach the surface but are thermodynamically unstable at 37°C. By incubating at 26°C, we trap these empty molecules on the surface. Adding a high-affinity exogenous peptide rescues them from thermal denaturation. This provides a self-validating system with near-zero background noise.

  • Cell Preparation: Culture RMA-S cells at 26°C for 24 hours to accumulate empty H2-Ld molecules on the cell surface.

  • Peptide Pulsing: Plate cells at 105 per well. Add NP(118-126) peptide in a serial dilution (100 µM to 0.1 nM).

    • Critical Self-Validation Step: Include a known H2-Kd binder (e.g., SYIPSAEKI) as a negative control to prove the stabilization is strictly allele-specific.

  • Thermal Challenge: Incubate the cells at 37°C for 2 hours. Unstabilized MHC molecules will denature and be internalized.

  • Staining & Acquisition: Stain cells with an anti-H2-Ld specific monoclonal antibody (e.g., clone 30-5-7, which only recognizes the folded, peptide-bound conformation)[3]. Analyze via flow cytometry.

  • IC50 Calculation: Plot the Mean Fluorescence Intensity (MFI) against peptide concentration to determine the concentration required for 50% maximal stabilization.

Protocol B: Generation and Validation of H2-Ld/NP(118-126) Tetramers

Causality & Rationale: Soluble pMHC monomers are biotinylated and multimerized using fluorophore-conjugated streptavidin to increase avidity, allowing direct ex vivo quantification of antigen-specific CD8+ T cells[5].

  • Recombinant Protein Expression: Express the H2-Ld heavy chain (engineered with a C-terminal BirA recognition sequence) and murine beta-2-microglobulin ( β2​ m) in E. coli inclusion bodies.

  • In Vitro Refolding: Dilute the heavy chain, β2​ m, and a molar excess of synthetic RPQASGVYM peptide into a refolding buffer containing oxidized/reduced glutathione to facilitate proper disulfide bond formation. Stir at 4°C for 48 hours.

  • Purification & Biotinylation: Purify the refolded monomer via size-exclusion chromatography. Biotinylate the monomer using the BirA ligase.

    • Critical Self-Validation Step: Perform a Streptavidin Gel-Shift Assay. Incubate an aliquot of the monomer with streptavidin and run it on an SDS-PAGE gel. A successful reaction will show a clear molecular weight shift, validating biotinylation before committing expensive fluorophores.

  • Tetramerization: Gradually add phycoerythrin (PE)-conjugated streptavidin at a 4:1 molar ratio over 10 intervals to ensure optimal tetramer formation without aggregation.

Workflow Step1 Step1 Step2 2. MHC Refolding H2-Ld + b2m + Peptide Step1->Step2 Step3 3. Biotinylation BirA enzyme treatment Step2->Step3 Step4 4. Tetramerization Fluorophore-Streptavidin Step3->Step4 Step5 5. Flow Cytometry Quantify Ag-specific T cells Step4->Step5

Step-by-step experimental workflow for generating and validating H2-Ld/NP(118-126) tetramers.

Therapeutic & Research Implications

The robust and predictable nature of the H2-Ld/NP(118-126) interaction makes it an indispensable tool in advanced immunological research:

  • Vector Prime-Boost Strategies: Researchers heavily utilize arenavirus vectors expressing NP(118-126) to evaluate heterologous prime-boost regimens aimed at breaking self-tolerance in solid tumor models[6].

  • Cross-Presentation Studies: Because of its high affinity and well-characterized TCR repertoire, the epitope is frequently used to track how specific dendritic cell subsets (such as splenic CD8 α

    • DCs) cross-present exogenous viral antigens to prime naive CD8+ T cells[7].

Sources

Structural and Functional Dynamics of the LCMV NP(118-126) Epitope (RPQASGVYM): A Technical Guide for Viral Immunology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nucleoprotein (NP) of the Lymphocytic choriomeningitis virus (LCMV) provides one of the most rigorously characterized models for studying CD8+ T-cell immunity. The nonapeptide NP(118-126), defined by the sequence RPQASGVYM, constitutes the immunodominant cytotoxic T-lymphocyte (CTL) epitope in H-2d restricted murine models (e.g., BALB/c mice) . This whitepaper dissects the structural properties, MHC class I binding mechanics, and validated experimental workflows associated with RPQASGVYM, providing drug development professionals and immunologists with a causal framework for its application in pre-clinical research.

Physicochemical and Structural Properties

The RPQASGVYM peptide exhibits specific physicochemical traits that dictate its solubility, stability, and MHC binding affinity . Understanding these metrics is critical for proper reagent handling and assay reproducibility.

Quantitative Data Summary
PropertyValue
Sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM)
Length 9 amino acids (Nonapeptide)
Molecular Weight 1008.16 Da
Net Charge (pH 7.0) +1 (N-term +1, Arg +1, C-term -1)
Isoelectric Point (pI) ~9.75
Primary Solvent H₂O (Alternatively 10-30% Acetic Acid)
Purity Standard > 95% (HPLC/MS) for immunological assays
Structural Causality in MHC Binding

The murine H-2 Ld MHC class I molecule features a closed peptide-binding groove that optimally accommodates 9-mer peptides. The anchoring of RPQASGVYM into this groove is mechanically driven by specific anchor residues. Proline (Pro) at position 2 (P2) acts as the primary N-terminal anchor, while Methionine (Met) at position 9 (P9) serves as the C-terminal anchor . These specific residues bury deeply into the B and F pockets of the H-2 Ld groove, respectively, stabilizing the complex. The central residues (Gln, Ala, Ser, Gly, Val, Tyr) bulge outward, forming the unique structural conformation recognized by the T-cell receptor (TCR).

Antigen Processing and MHC Class I Loading

The generation of the RPQASGVYM epitope is a highly regulated intracellular process. Following LCMV infection, cytosolic viral nucleoproteins are ubiquitinated and degraded by the proteasome. The resulting peptide fragments are transported into the endoplasmic reticulum (ER) via the Transporter Associated with Antigen Processing (TAP).

Crucially, the Endoplasmic Reticulum Aminopeptidase Associated with Antigen Processing (ERAAP) plays a definitive role in shaping the final pMHC-I repertoire. ERAAP trims N-terminally extended precursors down to the exact 9-mer length required for stable H-2 Ld binding. Without ERAAP, the surface presentation of RPQASGVYM is significantly impaired, demonstrating the causal relationship between ER-resident proteases and epitope availability .

Pathway NP LCMV Nucleoprotein (Cytosol) Proteasome Proteasomal Cleavage NP->Proteasome TAP TAP Transporter (ER Entry) Proteasome->TAP ERAAP ERAAP N-terminal Trimming TAP->ERAAP MHC H-2 Ld Loading (RPQASGVYM) ERAAP->MHC Surface Cell Surface Presentation MHC->Surface TCR CD8+ T-cell TCR Recognition Surface->TCR

Endogenous antigen processing and presentation pathway of the LCMV NP(118-126) epitope.

Experimental Methodologies: Self-Validating Protocols

To utilize RPQASGVYM in T-cell assays (e.g., ELISPOT, Intracellular Cytokine Staining), the experimental design must incorporate self-validating logic to ensure data integrity and rule out false positives.

Protocol 1: Peptide Reconstitution and Target Cell Pulsing
  • Reconstitution: Dissolve lyophilized RPQASGVYM in sterile, endotoxin-free H₂O to a stock concentration of 1-10 mg/mL.

    • Causality: Water is preferred over DMSO for this specific hydrophilic sequence to prevent solvent-induced cellular toxicity during high-concentration pulsing. If insoluble, 10-30% acetic acid can be used as a secondary solvent .

  • Pulsing: Incubate target cells (e.g., BALB/c splenocytes or T2-Ld cells) with 1-10 µg/mL peptide in serum-free media for 1-2 hours at 37°C.

    • Causality: Serum-free media prevents extracellular serum proteases from prematurely degrading the peptide before it can successfully load onto empty MHC class I molecules.

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ

This workflow is designed as a self-validating system . It requires three parallel arms:

  • Negative Control: Unpulsed cells (Establishes baseline noise/non-specific binding).

  • Positive Control: PMA/Ionomycin stimulated cells (Validates that the T-cells are alive and capable of producing cytokines).

  • Experimental: RPQASGVYM-pulsed cells. Data is only considered valid if the negative control shows <0.5% activation and the positive control shows >50% activation.

  • Co-culture: Mix pulsed target cells with effector CD8+ T-cells at a 1:1 to 1:10 E:T ratio.

  • Golgi Blockade: Add Brefeldin A (or Monensin) after 1 hour of co-culture.

    • Causality: Brefeldin A inhibits protein transport from the ER to the Golgi. This traps newly synthesized IFN-γ inside the cell, allowing it to accumulate to detectable levels for flow cytometry.

  • Surface Staining: Stain with fluorochrome-conjugated anti-CD8 antibodies.

  • Fixation/Permeabilization: Treat cells with a fixation buffer followed by a saponin-based permeabilization buffer.

    • Causality: Fixation crosslinks proteins to stabilize the cell structure, while permeabilization creates temporary pores in the lipid bilayer.

  • Intracellular Staining: Add anti-IFN-γ antibodies.

    • Causality: The antibodies can now enter the permeabilized cell and bind the trapped cytokines.

ICS_Workflow Step1 Peptide Reconstitution (H2O or 10% Acetic Acid) Step2 Target Cell Pulsing (1-10 µg/mL RPQASGVYM) Step1->Step2 Step3 Co-culture with Splenocytes (37°C) Step2->Step3 Step4 Add Brefeldin A (Block Golgi Transport) Step3->Step4 Step5 Surface Staining (Anti-CD8) Step4->Step5 Step6 Fixation & Permeabilization Step5->Step6 Step7 Intracellular Staining (Anti-IFN-γ) Step6->Step7 Step8 Flow Cytometry Acquisition Step7->Step8

Self-validating experimental workflow for RPQASGVYM-specific CD8+ T-cell activation and ICS.

Translational Applications and Immunopathology

RPQASGVYM is extensively used in vaccine development and immune monitoring. However, researchers must account for the potent biological activity of this epitope. Inoculation of the RPQASGVYM peptide into mice that are already immune to LCMV can trigger rapid, systemic CD8+ T-cell activation. This massive recall response leads to the systemic release of Tumor Necrosis Factor (TNF), culminating in severe, sometimes fatal, immunopathology resembling septic shock . This highlights the critical need for precise dosing and immune-status verification in translational models.

References

  • Title: Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses Source: Journal of Virology (ASM Journals) URL: [Link]

  • Title: Endoplasmic Reticulum Aminopeptidase Associated with Antigen Processing Defines the Composition and Structure of MHC Class I Peptide Repertoire Source: PubMed Central (NIH) URL: [Link]

  • Title: Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology Source: Journal of Clinical Investigation (JCI) URL: [Link]

  • Title: LCMV (strain Armstrong) Nucleoprotein 118-126, RPQASGVYM Source: JPT Peptide Technologies URL: [Link]

Mechanisms of CD8+ T Cell Expansion Using the NP(118-126) Antigen: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust expansion of antigen-specific CD8+ T cells is a cornerstone of adaptive cellular immunity. Within the landscape of viral immunology and vaccine development, the Lymphocytic Choriomeningitis Virus (LCMV) model remains the gold standard for dissecting T cell kinetics. Specifically, the nucleoprotein-derived epitope NP(118-126) (sequence: RPQASGVYM) serves as a highly reliable, immunodominant antigen restricted to the murine MHC class I molecule H-2L^d[1].

This technical guide provides an in-depth analysis of the molecular processing, expansion kinetics, and self-validating experimental methodologies required to accurately study CD8+ T cell responses using the NP(118-126) antigen.

Molecular Mechanisms of Antigen Processing and Presentation

The generation of a robust CD8+ T cell response begins with the precise intracellular processing of the viral nucleoprotein. In BALB/c (H-2^d) mice, the immune system mounts an overwhelming cytotoxic T lymphocyte (CTL) response directed almost exclusively at the NP(118-126) epitope, which often constitutes >90% of the total antiviral CTL pool[2].

Proteasomal Cleavage and MHC Loading

The processing of the LCMV nucleoprotein into the 9-amino-acid NP(118-126) peptide is strictly dependent on the ubiquitin-proteasome system[3]. Interestingly, unlike several other viral epitopes that require further N-terminal trimming by cytosolic enzymes, the generation of NP(118-126) is independent of Tripeptidyl Peptidase II (TPPII)[3]. This indicates that the proteasome directly cleaves the exact RPQASGVYM sequence or a highly optimized precursor that bypasses standard TPPII trimming requirements.

Once generated, the peptide is transported via the Transporter Associated with Antigen Processing (TAP) into the endoplasmic reticulum (ER), where it binds with high affinity to the H-2L^d MHC class I molecule[1]. This stable peptide-MHC complex is then shuttled to the surface of Antigen Presenting Cells (APCs) to engage the T Cell Receptor (TCR).

Pathway LCMV LCMV Nucleoprotein (Cytosol) Proteasome Proteasome Degradation (TPPII-Independent) LCMV->Proteasome Ubiquitination Peptide NP(118-126) Peptide RPQASGVYM Proteasome->Peptide Cleavage TAP TAP Transporter (ER Membrane) Peptide->TAP Transport MHC MHC-I (H-2Ld) Loading (Endoplasmic Reticulum) TAP->MHC ER Entry Surface Cell Surface Presentation (APC) MHC->Surface Vesicular Transport TCR TCR Recognition & CD8+ T Cell Expansion Surface->TCR Immunological Synapse

Intracellular processing and MHC-I presentation pathway of the NP(118-126) epitope.

Kinetics of CD8+ T Cell Expansion and Memory Formation

The interaction between the NP(118-126)/H-2L^d complex and the TCR triggers a massive clonal burst. The kinetics of this expansion are highly predictable, making it an ideal model for evaluating immunotherapies and vaccine candidates.

Primary vs. Secondary Expansion Dynamics

During a primary LCMV infection, NP(118-126)-specific CD8+ T cells undergo exponential proliferation, peaking at Day 8 post-infection[4]. Following viral clearance, the effector population contracts by 90-95%, leaving a stable pool of memory T cells.

These memory cells are highly sensitive to homeostatic cytokines. Research demonstrates that IL-4 sensitivity is critical; homeostatic levels of IL-4 are necessary for the normal development of memory phenotype CD8+ T cells and for mounting a robust secondary response[5]. Furthermore, secondary memory CD8+ T cells (generated after a homologous rechallenge) exhibit distinct phenotypic traits compared to primary memory cells, notably displaying a delayed reacquisition of the central memory marker CD62L[6].

Quantitative Overview of Expansion Kinetics

The following table summarizes the typical phenotypic evolution and frequency of NP(118-126)-specific CD8+ T cells in the spleen of BALB/c mice following acute viral challenge.

PhaseDays Post-Infection% of Total CD8+ T Cells (Tetramer+)Dominant Phenotype (CD44 / CD62L)Functional Status
Naive Day 0< 0.01%CD44^lo / CD62L^hiQuiescent
Peak Effector Day 815% - 25%CD44^hi / CD62L^loHigh IFN-γ, Granzyme B[6]
Contraction Day 152% - 5%CD44^hi / CD62L^loApoptotic / Transitional
Primary Memory Day 72+1% - 3%CD44^hi / CD62L^hiRapid recall potential[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, assays measuring NP(118-126) expansion must be designed as self-validating systems . This means every experiment must include internal controls that confirm both the physical presence of the antigen-specific TCR and the functional competence of the cell.

Protocol A: Direct Quantification via MHC-I Tetramer Staining

Causality & Rationale: Tetramer staining relies on the physical binding of the TCR to the H-2L^d/NP(118-126) complex[7]. Because it does not rely on cellular function (like cytokine secretion), it provides an absolute count of antigen-specific cells, including exhausted or anergic phenotypes.

Step-by-Step Methodology:

  • Tissue Harvest: Euthanize BALB/c mice at Day 8 post-infection. Harvest spleens and homogenize through a 70 µm cell strainer to create a single-cell suspension.

  • Erythrocyte Lysis: Treat cells with ACK Lysis Buffer for 3 minutes at room temperature to remove red blood cells, ensuring accurate flow cytometric gating.

  • Fc Blockade: Incubate 1x10^6 splenocytes with anti-CD16/CD32 (Fc Block) for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Tetramer Incubation: Add fluorophore-conjugated H-2L^d LCMV NP(118-126) Tetramer (e.g., APC or BV421)[7] at a 1:100 dilution. Incubate in the dark at room temperature for 30 minutes. Self-Validation: Use a mismatched tetramer (e.g., H-2K^b OVA) on a parallel sample to establish the background binding threshold.

  • Surface Staining: Add anti-CD8α, anti-CD44, and anti-CD62L antibodies. Incubate for 20 minutes at 4°C.

  • Washing & Acquisition: Wash twice with FACS buffer (PBS + 2% FBS) and acquire data on a flow cytometer.

Protocol B: Functional Assessment via Intracellular Cytokine Staining (ICCS)

Causality & Rationale: While tetramers prove the cells exist, ICCS proves they are functional[4]. By restimulating cells in vitro with the NP(118-126) peptide in the presence of Brefeldin A, the Golgi apparatus is blocked. This traps newly synthesized IFN-γ inside the cell[6], allowing for precise functional quantification.

Step-by-Step Methodology:

  • In Vitro Restimulation: Plate 2x10^6 splenocytes per well in a 96-well plate. Add synthetic NP(118-126) peptide (RPQASGVYM) at a final concentration of 1 µg/mL[6]. Self-Validation: Include a well with an irrelevant peptide (e.g., OVA 257-264) to confirm that cytokine production is strictly antigen-specific.

  • Secretion Blockade: Immediately add Brefeldin A (1 µg/mL). Incubate the plate at 37°C, 5% CO2 for exactly 6 hours[6].

  • Surface Staining: Wash cells and stain for surface CD8α for 20 minutes at 4°C.

  • Fixation and Permeabilization: Treat cells with a commercial Cytofix/Cytoperm solution for 20 minutes at 4°C to lock the cell membrane and create pores for intracellular antibodies.

  • Intracellular Staining: Add anti-IFN-γ (and optionally anti-TNF-α or anti-Granzyme B) diluted in Perm/Wash buffer. Incubate for 30 minutes at 4°C.

  • Acquisition: Wash twice in Perm/Wash buffer, resuspend in FACS buffer, and analyze via flow cytometry.

Workflow Immune Immunize BALB/c Mice (LCMV or Peptide Vaccine) Harvest Harvest Splenocytes (Day 8 Peak Expansion) Immune->Harvest Split Split Sample for Assays (Self-Validating System) Harvest->Split Tetramer H-2Ld NP(118-126) Tetramer Staining Split->Tetramer Physical Count ICCS In Vitro Restimulation & ICCS (IFN-γ) Split->ICCS Functional Assay Flow Flow Cytometry Acquisition Tetramer->Flow ICCS->Flow Analysis Quantify Antigen-Specific CD8+ T Cells Flow->Analysis

Experimental workflow for quantifying NP(118-126)-specific CD8+ T cell expansion.

Translational Applications in Drug Development

For drug development professionals, the NP(118-126) model serves as a critical benchmarking tool. When developing novel adjuvants, DNA vaccines[2], or T-cell engagers, utilizing the NP(118-126) sequence allows researchers to bypass the variability of neoantigen discovery and focus strictly on the efficacy of the delivery mechanism or immunomodulator.

Because the baseline kinetics of NP(118-126) expansion, contraction, and memory formation are so thoroughly documented, any deviation induced by a novel therapeutic—such as prolonged effector phase, enhanced memory conversion, or rescue from exhaustion—can be quantified with high statistical confidence.

References

  • Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses Journal of Virology (ASM Journals)[Link]

  • Two Overlapping Subdominant Epitopes Identified by DNA Immunization Induce Protective CD8+ T-Cell Populations with Differing Cytolytic Activities Journal of Virology (ASM Journals)[Link]

  • No essential role for tripeptidyl peptidase II for the processing of LCMV-derived T cell epitopes European Journal of Immunology (via d-nb.info)[Link]

  • Secondary memory CD8+ T cells are more protective but slower to acquire a central memory phenotype Journal of Experimental Medicine (PMC)[Link]

  • Functional CD8+ but not CD4+ T cell responses develop independent of thymic epithelial MHC Proceedings of the National Academy of Sciences (PNAS)[Link]

  • IL-4 sensitivity shapes the peripheral CD8+ T cell pool and response to infection Journal of Experimental Medicine (Rockefeller University Press)[Link]

  • H-2Ld LCMV NP 118-126 Tetramer-RPQASGVYM-APC MBL International[Link]

Sources

An In-depth Technical Guide: NP(118-126) as a Model Epitope for Studying T Cell Exhaustion

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein epitope NP(118-126) as a gold-standard model for investigating the mechanisms of CD8+ T cell exhaustion. We will delve into the causality behind experimental choices, provide validated protocols, and explore the underlying molecular pathways that make this model indispensable for immuno-oncology and chronic disease research.

Introduction: The Challenge of T Cell Exhaustion and the Need for a Robust Model

T cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer.[1][2] It is characterized by the progressive loss of effector functions, such as cytokine production (IL-2, TNF, IFNγ) and cytotoxicity, coupled with the sustained high expression of multiple inhibitory receptors.[3][4][5] This hyporesponsive state prevents the immune system from clearing persistent pathogens or eradicating tumors, making it a major hurdle for effective immunotherapies.[6][7]

To dissect the complex mechanisms governing exhaustion and to develop therapies capable of reversing it, a reliable and reproducible preclinical model is paramount. The murine model of chronic LCMV infection has emerged as the canonical system for this purpose.[8][9] Specifically, the virus's immunodominant CD8+ T cell epitope, NP(118-126), provides a precise tool to track a specific population of T cells as they progress from functional effectors to a state of deep exhaustion.

The LCMV Model System: A Tale of Two Strains

The power of the LCMV model lies in its two distinct strains that lead to vastly different immunological outcomes, providing a perfect internal control for studying exhaustion.

  • LCMV Armstrong (Acute Infection): This strain induces a robust, functional CD8+ T cell response that successfully clears the virus within 8-10 days. The resulting antigen-specific T cells then differentiate into long-lived memory T cells.

  • LCMV Clone 13 (Chronic Infection): This variant differs from Armstrong by only a few amino acids, yet it establishes a persistent, high-titer infection.[9][10] The constant antigenic stimulation drives antigen-specific CD8+ T cells into a state of exhaustion.[11][12]

The direct comparison between these two infection models allows for the precise identification of transcriptional, epigenetic, and functional changes specifically associated with the exhausted state.

FeatureLCMV ArmstrongLCMV Clone 13Causality and Significance
Infection Outcome Acute, cleared in 8-10 daysChronic, persistent viremiaThe persistence of antigen in Clone 13 is the primary driver of T cell exhaustion.
Viral Titer Low, transientHigh, sustainedHigh antigen load is a key factor in inducing and maintaining the exhausted phenotype.[13][14][15]
T Cell Fate Effector -> MemoryEffector -> ExhaustedAllows for direct comparison of the molecular programming leading to memory versus exhaustion.
Primary Use Model for studying effective immunity and memory T cell formation.Gold-standard model for inducing and studying T cell exhaustion.Provides a controlled system to test therapeutic interventions aimed at reversing exhaustion.

The NP(118-126) Epitope: A High-Resolution Tool for Tracking T Cell Fate

The nucleoprotein (NP) epitope spanning amino acids 118-126 of LCMV is the key to unlocking the granular analysis of T cell exhaustion in this model.

  • MHC Restriction: It is presented by the mouse MHC class I molecule H-2D^b, making it relevant for studies in the widely used C57BL/6 mouse strain.

  • Immunodominance: In BALB/c mice, the NP(118-126) epitope is an immunodominant T-cell epitope, meaning it elicits a strong and easily trackable CD8+ T cell response.[16] This allows for the visualization and isolation of a substantial population of antigen-specific T cells.

The ability to track this specific population using tools like H-2D^b-NP(118-126) tetramers is fundamental to the model's utility. It enables researchers to monitor cell numbers, phenotype, and function with high precision throughout the course of infection.

Inducing and Characterizing T Cell Exhaustion: Protocols and Workflows

This section provides a validated workflow for inducing, identifying, and characterizing NP(118-126)-specific exhausted T cells.

Experimental Workflow Diagram

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis a Day 0: Infect C57BL/6 Mice with 2x10^6 PFU LCMV Clone 13 (i.v.) b Day >28: Harvest Spleen and other tissues a->b Chronic Antigen Exposure c Isolate Lymphocytes b->c d Phenotypic Analysis: Flow Cytometry (Tetramer + Ab Staining) c->d Split Sample e Functional Analysis: Intracellular Cytokine Staining (ICS) c->e Split Sample f Functional Analysis: In Vivo Cytotoxicity Assay c->f Split Sample

Caption: Workflow for inducing and analyzing T cell exhaustion.

Protocol 1: Induction of T Cell Exhaustion with LCMV Clone 13

This protocol describes the standard method for establishing a chronic LCMV infection to induce T cell exhaustion.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • LCMV Clone 13 viral stock

  • Sterile phosphate-buffered saline (PBS)

  • Insulin syringes

Procedure:

  • Thaw LCMV Clone 13 viral stock on ice.

  • Dilute the virus in sterile PBS to a final concentration that will deliver 2 x 10^6 plaque-forming units (PFU) in a 200 µL volume.[14][17]

  • Inject 200 µL of the viral suspension intravenously (i.v.) into the tail vein of each mouse.

  • House the mice under appropriate biosafety conditions.

  • Allow the chronic infection to establish for at least 28-30 days before analysis. This waiting period is critical for the full development of the exhausted T cell phenotype.

Causality: A high-dose intravenous injection is crucial. This route and dosage ensure widespread and rapid viral dissemination, leading to the high, persistent antigen load necessary to drive T cells into an exhausted state.[14][17]

Protocol 2: Phenotypic Analysis by Flow Cytometry

This protocol allows for the identification and quantification of exhausted NP(118-126)-specific CD8+ T cells.

Materials:

  • Splenocytes from infected mice

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • H-2D^b-NP(118-126) Tetramer (e.g., PE-conjugated)

  • Fluorescently-conjugated antibodies (see table below)

  • Fixable Viability Dye

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Stain with Fixable Viability Dye to exclude dead cells.

  • Incubate cells with the H-2D^b-NP(118-126) tetramer for 30-60 minutes at room temperature in the dark.

  • Add a cocktail of surface antibodies and incubate for 30 minutes on ice.

  • Wash cells twice with FACS buffer.

  • Acquire data on a flow cytometer. Gate on Live -> Singlets -> CD8+ -> Tetramer+ cells to analyze the phenotype of NP(118-126)-specific T cells.

Key Phenotypic Markers of Exhaustion:

MarkerFunction/SignificanceExpected Expression on Exhausted T Cells
PD-1 Key inhibitory receptor; its engagement inhibits T cell signaling.[18][19]High and sustained.[6]
TIM-3 Inhibitory receptor often co-expressed with PD-1 on severely exhausted cells.[5][20]High, especially on terminally exhausted subset.
LAG-3 Inhibitory receptor that synergizes with PD-1 to suppress T cell function.High
CD39 Ectoenzyme that generates immunosuppressive adenosine.High on terminally exhausted cells.[21]
TCF-1 Transcription factor crucial for maintaining a stem-like, progenitor exhausted population.[4]Present in a progenitor subset, lost in terminal exhaustion.
TOX A master transcription factor that drives the epigenetic and transcriptional program of exhaustion.[3][4][22]High and sustained.[3]

Molecular Underpinnings: Signaling and Transcriptional Control

The exhausted state is not merely a passive inactivation but an actively maintained differentiation program.

The PD-1 Signaling Pathway

Engagement of PD-1 on the T cell surface by its ligands (PD-L1 or PD-L2) on antigen-presenting cells or tumor cells is a central mechanism of inhibition.

G cluster_0 T Cell cluster_1 Antigen Presenting Cell TCR TCR Zap70 ZAP70 TCR->Zap70 Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K Signal 2 PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits SHP2->PI3K SHP2->Zap70 Dephosphorylates AKT AKT PI3K->AKT Effector Effector Functions (Cytokine Production, Proliferation) AKT->Effector pMHC pMHC pMHC->TCR CD80_86 CD80/86 CD80_86->CD28 PDL1 PD-L1 PDL1->PD1

Caption: PD-1 signaling inhibits TCR-mediated activation.

Causality: Upon ligand binding, the ITIM/ITSM motifs in PD-1's cytoplasmic tail become phosphorylated, recruiting the phosphatase SHP2. SHP2 dephosphorylates and inactivates key proximal TCR signaling molecules like ZAP70 and the PI3K pathway, effectively "putting the brakes" on T cell activation.[23]

TOX: The Master Regulator of Exhaustion

Recent discoveries have identified the transcription factor TOX as a critical driver of the exhausted T cell state.[3][22]

  • Induction: Persistent TCR signaling (high calcium flux) and NFAT activation, in the absence of co-stimulation, strongly induces TOX expression.[22][24]

  • Function: TOX is necessary and sufficient to orchestrate the transcriptional and epigenetic landscape of exhaustion.[3][4] It promotes the expression of inhibitory receptors like PD-1 and represses genes associated with effector function.[3][25]

The sustained expression of TOX locks T cells into the exhausted lineage, making it a distinct and stable differentiation state, not simply a transient phase of inactivation.[3][4]

Assessing T Cell Functionality

Phenotype must be confirmed by functional assays to definitively classify T cells as exhausted.

Protocol 3: Intracellular Cytokine Staining (ICS)

This assay directly measures the hallmark of functional exhaustion: the loss of cytokine production.

Materials:

  • Splenocytes from infected mice

  • Cell stimulation cocktail (e.g., PMA and Ionomycin, or NP(118-126) peptide)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Reagents from Protocol 2 (Tetramers, surface antibodies)

  • Fixation/Permeabilization Buffer

  • Intracellular antibodies (anti-IFN-γ, anti-TNF-α)

Procedure:

  • Stimulate splenocytes for 4-6 hours at 37°C in the presence of a protein transport inhibitor.[26] Use NP(118-126) peptide for antigen-specific stimulation or PMA/Ionomycin for a global, strong stimulation.

  • Perform surface staining with tetramer and antibodies as described in Protocol 2.

  • Fix and permeabilize the cells according to the manufacturer's protocol.[27][28][29]

  • Stain with intracellular antibodies against IFN-γ and TNF-α.

  • Wash and acquire data on a flow cytometer.

  • Analyze the percentage of Tetramer+ cells that produce IFN-γ and/or TNF-α.

Expected Results: NP(118-126)-specific T cells from LCMV Clone 13 infected mice will show a hierarchical loss of cytokine production, with a significantly lower percentage of cells producing IFN-γ and especially TNF-α compared to cells from an Armstrong infection.[13][14]

Protocol 4: In Vivo Cytotoxicity Assay

This assay provides a functional readout of the ultimate effector function of CD8+ T cells: their ability to kill target cells in a living animal.[30][31]

Materials:

  • Splenocytes from a naïve C57BL/6 mouse

  • Cell-tracking dyes (e.g., CFSE, CellTrace Violet)

  • NP(118-126) peptide and a control peptide

  • LCMV Clone 13-infected recipient mice

Procedure:

  • Isolate splenocytes from a naïve mouse and split into two populations.

  • Label one population with a high concentration of a cell-tracking dye (e.g., CFSE^high) and pulse with the NP(118-126) peptide. This is the target population.

  • Label the second population with a low concentration of the dye (e.g., CFSE^low) and pulse with a control peptide. This is the internal control population.

  • Mix the two populations at a 1:1 ratio and inject i.v. into LCMV Clone 13-infected mice.

  • After 4-24 hours, harvest splenocytes from the recipient mice.

  • Use flow cytometry to determine the ratio of the CFSE^high (target) to CFSE^low (control) populations.

  • Calculate the percent specific lysis.

Expected Results: The specific lysis of NP(118-126)-pulsed target cells will be significantly lower in chronically infected mice compared to mice with an acute infection, demonstrating the impaired cytotoxic capacity of exhausted T cells.[31][32]

Therapeutic Reversal: Testing Checkpoint Blockade

The NP(118-126) model is a cornerstone for testing immunotherapies like PD-1 checkpoint blockade.[11] Pioneering work showed that administering anti-PD-L1 antibodies to chronically infected mice could reinvigorate the exhausted T cells, leading to increased function and a reduction in viral load.[6][8][11]

G cluster_0 T Cell cluster_1 APC / Tumor Cell PD1 PD-1 Inhibition Inhibitory Signaling PD1->Inhibition Reinvigoration T Cell Reinvigoration (Restored Function) Inhibition->Reinvigoration Prevents PDL1 PD-L1 PDL1->PD1 Interaction Blockade Anti-PD-1/PD-L1 Antibody Blockade->PD1 Blocks Interaction Blockade->PDL1

Caption: Mechanism of PD-1/PD-L1 checkpoint blockade.

This model allows for the detailed study of which subsets of exhausted T cells are responsive to therapy. Research has shown that the progenitor-like TCF-1+ population is more likely to be rescued by PD-1 blockade than the terminally differentiated, TOX^high TIM-3+ subset.[6][11]

Conclusion and Future Directions

The NP(118-126) epitope within the LCMV Clone 13 chronic infection model remains an unparalleled system for studying the fundamental biology of T cell exhaustion. Its high degree of control, reproducibility, and the availability of specific reagents allow for in-depth analysis of the cellular phenotypes, molecular pathways, and epigenetic programs that define this critical state of immune dysfunction. This model was instrumental in validating PD-1 as a therapeutic target and continues to be essential for developing the next generation of immunotherapies aimed at overcoming T cell exhaustion in cancer and chronic diseases.

References

  • Alfei, F. et al. TOX Translates TCR Signal Strength into CD8+ T Cell Exhaustion.
  • Seo, H. et al. TOX and TOX2 transcription factors cooperate with NR4A transcription factors to impose CD8+ T cell exhaustion. PNAS (2019). [Link]

  • Martinez, G. J. et al.
  • Barber, D. L. et al. Restoring function in exhausted CD8 T cells during chronic viral infection. Nature (2006). [Link]

  • Wherry, E. J. T cell exhaustion.
  • Freeman, G. J. et al. Engagement of the PD-1 immunoinhibitory receptor by a novel B7 family member leads to negative regulation of lymphocyte activation. Journal of Experimental Medicine (2000).
  • Ishida, Y. et al.
  • Penaloza-MacMaster, P. et al. Interplay between regulatory T cells and PD-1 in modulating T cell exhaustion and viral control during chronic LCMV infection. The Journal of Experimental Medicine (2014). [Link]

  • Khan, O. et al. TOX transcriptionally and epigenetically programs CD8+ T cell exhaustion.
  • Chemnitz, J. M. et al.
  • Wherry, E. J. et al. Molecular signature of CD8+ T cell exhaustion during chronic viral infection. Immunity (2007).
  • Yao, C. et al. Single-cell RNA-seq reveals TOX as a key regulator of CD8+ T cell persistence in chronic infection.
  • Sakuishi, K. et al. Targeting Tim-3 and PD-1 pathways to reverse T cell exhaustion and restore anti-tumor immunity. Journal of Experimental Medicine (2010). [Link]

  • Jin, H. T. et al. Cooperation of Tim-3 and PD-1 in CD8 T-cell exhaustion during chronic viral infection. PNAS (2010).
  • Im, S. J. et al. Defining CD8+ T cells that provide the proliferative burst after PD-1 therapy.
  • Miller, J. D. et al. Intracellular Cytokine Staining. Current Protocols in Immunology (1999).
  • Fuller, M. J. & Zajac, A. J. T-Cell Exhaustion in Chronic Infections: Reversing the State of Exhaustion and Reinvigorating Optimal Protective Immune Responses. Frontiers in Immunology (2018). [Link]

  • Canale, F. P. et al. The many faces of an exhausted T cell. Accelerating Cancer Immunotherapy Research (2018). [Link]

  • Moskophidis, D. et al. Clonal Exhaustion as a Mechanism to Protect Against Severe Immunopathology and Death from an Overwhelming CD8 T Cell Response. Frontiers in Immunology (2013). [Link]

  • Wirth, S. et al. Clonal Exhaustion as a Mechanism to Protect Against Severe Immunopathology and Death from an Overwhelming CD8 T Cell Response. Frontiers in Immunology (2013). [Link]

  • Marro, B. S. et al. Discovery of small molecules for the reversal of T cell exhaustion. Cell Reports (2020).
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  • Tinoco, R. et al. PD-1 Immune Checkpoint Blockade and PSGL-1 Inhibition Synergize to Reinvigorate Exhausted T Cells. Frontiers in Immunology (2022). [Link]

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  • Vodnala, S. K. et al. Intracellular K+ Limits T-cell Exhaustion and Preserves Antitumor Function. Cancer Research (2024). [Link]

  • Li, S. et al. Regulatory Mechanisms and Reversal of CD8+T Cell Exhaustion: A Literature Review. Journal of Inflammation Research (2023). [Link]

  • Butz, E. A. & Bevan, M. J. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes. The Journal of Experimental Medicine (1998). [Link]

  • Lutter, F. et al. In-depth characterization of T cell responses with a combined Activation-Induced Marker (AIM) and Intracellular Cytokine Staining (ICS) assay. STAR Protocols (2024).
  • Sullivan, B. M. et al. Lymphocytic choriomeningitis virus Clone 13 infection causes either persistence or acute death dependent on IFN-1, cytotoxic T lymphocytes (CTLs), and host genetics. PNAS (2018). [Link]

  • Jan-Jong, T. et al. An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation. Frontiers in Immunology (2017). [Link]

  • Sullivan, B. M. et al. Lymphocytic Choriomeningitis Virus Clone 13 Infection Causes Either Persistence or Acute Death Dependent on IFN-1, Cytotoxic T Lymphocytes (CTLs), and Host Genetics. PNAS (2018). [Link]

  • Cornberg, M. et al. High antigen levels induce an exhausted phenotype in a chronic infection without impairing T cell expansion and survival. Journal of Experimental Medicine (2016). [Link]

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Sources

The Architecture of Immunodominance: A Technical Guide to the LCMV NP(118-126) CD8+ T Cell Response in BALB/c Mice

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of viral immunology, the murine response to Lymphocytic Choriomeningitis Virus (LCMV) serves as the foundational model for understanding CD8+ T cell dynamics, memory formation, and T cell exhaustion. Within this paradigm, the infection of BALB/c mice (H-2d haplotype) presents a unique and extreme case of immunodominance . Over 95% of the primary cytotoxic T lymphocyte (CTL) response is directed against a single 9-amino-acid epitope derived from the viral nucleoprotein: NP(118-126) .

This whitepaper provides an in-depth mechanistic analysis of this highly skewed immune response, details the functional cross-reactivity of this epitope across the Arenaviridae family, and outlines a self-validating experimental protocol for quantifying these responses in preclinical drug and vaccine development.

Mechanistic Drivers of NP(118-126) Immunodominance

The extreme focus of the BALB/c CD8+ T cell response on the NP(118-126) sequence (RPQASGVYM ) is not arbitrary; it is the result of a highly optimized antigen processing and presentation cascade.

  • Proteasomal Cleavage & TAP Transport : The viral nucleoprotein is efficiently ubiquitinated and degraded by the immunoproteasome in the cytosol. The resulting peptides are transported into the Endoplasmic Reticulum (ER) via the Transporter Associated with Antigen Processing (TAP). The sequence flanking RPQASGVYM is highly susceptible to precise proteasomal cleavage, ensuring a massive supply of the exact 9-mer peptide in the ER.

  • MHC Class I (H-2Ld) Affinity : In BALB/c mice, the H-2Ld MHC Class I molecule exhibits an extraordinarily high binding affinity for the RPQASGVYM peptide. This stable peptide-MHC complex outcompetes subdominant epitopes for cell surface presentation.

  • TCR Repertoire & Clonal Expansion : The naive BALB/c T Cell Receptor (TCR) repertoire contains a high precursor frequency of cells capable of recognizing the Ld-NP(118-126) complex. Upon recognition, these cells undergo massive clonal expansion, effectively starving competing subdominant clones of cytokines and space (immunodomination) 1[1].

  • Innate-like CD8+ T Cell Amplification : BALB/c mice naturally possess a high frequency of IL-4-induced innate CD8+ T cells (Eomes+, CXCR3+). These cells rapidly produce cytokines upon infection, further enhancing the magnitude of the antigen-specific CTL response compared to other mouse strains 2[2].

G LCMV LCMV Infection (Cytosol) Proteasome Proteasomal Cleavage (Releases NP118-126) LCMV->Proteasome TAP TAP Transporter (ER Import) Proteasome->TAP ER Endoplasmic Reticulum (MHC-I Ld Loading) TAP->ER Surface Cell Surface Presentation (Ld + RPQASGVYM) ER->Surface TCR TCR Recognition (CD8+ T Cell Expansion) Surface->TCR

MHC-I processing and presentation pathway of the LCMV NP(118-126) epitope.

Quantitative Data: Epitope Hierarchy & Viral Cross-Reactivity

The absolute dominance of NP(118-126) suppresses responses to other viral proteins. However, if the dominant epitope is genetically deleted from a vaccine construct, subdominant epitopes (such as NP 313-322) can emerge and provide protective immunity3[3].

Table 1: Epitope Hierarchy in LCMV-Infected BALB/c Mice

EpitopeSequenceProtein SourceMHC Restriction% of Total CD8+ ResponseDominance Status
NP(118-126) RPQASGVYMNucleoproteinH-2Ld>95%Dominant
NP(313-322) WPYIACRTSINucleoproteinH-2Ld~2-3%Subdominant
GP(283-291) VariousGlycoproteinH-2Kd<1%Subdominant

Furthermore, the NP(118-126) sequence is highly conserved among several highly pathogenic Arenaviridae. While the peptide binds to the Ld molecule across both Old and New World arenaviruses, functional T cell cross-reactivity (target lysis) is restricted strictly to Old World strains4[4].

Table 2: Cross-Reactivity of NP(118-126) Specific CTLs across Arenaviruses

Arenavirus StrainNP(118-126) HomologyLd Binding AffinityCross-Reactive Lysis by LCMV CTLs?
LCMV (Old World)Exact MatchHighYes
Lassa Fever (Old World)High HomologyHighYes
Mopeia (Old World)High HomologyHighYes
Sabia (New World)High HomologyHighNo

Translational Implications: Immunopathology vs. Protection

Because the NP(118-126) response is so massive, it acts as a double-edged sword in therapeutic contexts. While DNA vaccines encoding this epitope provide robust, sterilizing immunity against subsequent lethal viral challenges, inappropriate timing of antigen exposure can be fatal.

If mice actively infected with LCMV (at the peak of their CD8+ T cell expansion) are intravenously vaccinated with the synthetic NP(118-126) peptide, the systemic, synchronous activation of these T cells triggers a massive release of cytokines. This results in severe, CD8+ T cell-mediated, TNF-dependent immunopathology, leading to lethal systemic shock within 24 hours5[5]. This highlights the critical need for precise dosing and timing in peptide-based immunotherapies.

Validated Protocol: High-Resolution Quantification of NP(118-126) Responses

To ensure trustworthiness and reproducibility in preclinical studies, the following protocol represents a self-validating system for quantifying NP(118-126)-specific CD8+ T cells. It employs both structural (Tetramer) and functional (Intracellular Cytokine Staining - ICS) validation.

System Validation Checkpoints
  • Biological Negative Control: Uninfected naive BALB/c mouse to establish baseline tetramer background and non-specific binding.

  • Technical Negative Control: Splenocytes stimulated with an irrelevant peptide (e.g., GP33-41, which is Db-restricted) to measure non-specific cytokine release.

  • Technical Positive Control: PMA/Ionomycin stimulation to confirm global T cell viability, permeabilization success, and intrinsic cytokine production capacity.

Step-by-Step Methodology

Step 1: In Vivo Viral Challenge

  • Action: Infect 6-8 week old female BALB/c mice intraperitoneally (i.p.) with 2×105 PFU of LCMV Armstrong.

  • Causality: The Armstrong strain causes an acute infection that the murine immune system naturally clears by day 8-10. This specific dose ensures uniform viral kinetics, allowing researchers to capture the absolute peak of the primary effector CD8+ T cell expansion at exactly Day 8.

Step 2: Splenocyte Isolation and Preparation

  • Action: Euthanize mice at Day 8 post-infection. Harvest spleens and mechanically disrupt them through a 70 µm cell strainer to create a single-cell suspension. Lyse red blood cells (RBCs) using ACK lysis buffer for 3 minutes, then wash twice with complete RPMI media.

  • Causality: The spleen is the primary secondary lymphoid organ where systemic LCMV is filtered and where the massive clonal expansion of NP(118-126)-specific T cells occurs. RBC lysis is critical to prevent flow cytometer clogging and to eliminate autofluorescence artifacts that skew data.

Step 3: MHC Class I Tetramer Staining (Structural Validation)

  • Action: Aliquot 1−2×106 splenocytes into a 96-well V-bottom plate. Incubate with fluorophore-conjugated H-2Ld tetramers loaded with the RPQASGVYM peptide for 30 minutes at room temperature, alongside a viability dye and surface markers (anti-CD8a, anti-CD44).

  • Causality: Tetramers bind directly to the T Cell Receptor (TCR) based on structural affinity, allowing exact quantification of all antigen-specific cells regardless of their current functional state. Room temperature incubation enhances the thermodynamic stability of the Ld-peptide-TCR complex compared to 4°C.

Step 4: Intracellular Cytokine Staining (Functional Validation)

  • Action: In a parallel well, stimulate 2×106 splenocytes with 1 µg/mL of synthetic NP(118-126) peptide for 5-6 hours at 37°C in the presence of Brefeldin A (a protein transport inhibitor). Following stimulation, stain for surface markers, fix the cells using 4% paraformaldehyde, permeabilize using saponin-based buffer, and stain for intracellular IFN-γ and TNF-α.

  • Causality: The exogenously added peptide specifically triggers TCRs on NP(118-126)-specific CD8+ T cells. Brefeldin A traps the newly synthesized cytokines within the endoplasmic reticulum, allowing them to accumulate to highly detectable levels for flow cytometric analysis.

Workflow Infect 1. LCMV Infection (BALB/c Mice) Harvest 2. Spleen Harvest (Day 8 Peak) Infect->Harvest Split 3. Split Sample Harvest->Split Tetramer 4a. Ld-NP(118-126) Tetramer Staining Split->Tetramer ICS 4b. Peptide Restimulation & ICS (IFN-γ/TNF-α) Split->ICS Flow 5. Flow Cytometry & Gating Tetramer->Flow ICS->Flow

Experimental workflow for quantifying NP(118-126)-specific CD8+ T cell responses.

References

  • Journal of Virology (NIH PMC)
  • Journal of Clinical Investigation (JCI)
  • Journal of Virology (NIH PMC)
  • Journal of Virology (NIH PMC)
  • IL-4 Induced Innate CD8+ T Cells Control Persistent Viral Infection PLOS Pathogens URL

Sources

Methodological & Application

Application Note: High-Efficiency In Vitro Stimulation and Functional Profiling of Antigen-Specific CD8+ T Cells Using the LCMV NP(118-126) Peptide

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & The LCMV Model

The Lymphocytic Choriomeningitis Virus (LCMV) murine model is a cornerstone of modern viral immunology and drug development. In BALB/c mice (H-2d haplotype), the CD8+ T cell response to LCMV is highly skewed and immunodominant, with over 90% of the virus-specific CD8+ T cells recognizing a single epitope: the nucleoprotein (NP) residues 118-126 (Sequence: RPQASGVYM) presented by the MHC class I molecule H-2Ld[1].

During in vitro restimulation, the exogenous addition of synthetic NP(118-126) peptide to a mixed splenocyte culture results in the rapid loading of the peptide onto surface H-2Ld molecules of antigen-presenting cells (APCs). This triggers the T Cell Receptor (TCR) complex on antigen-specific CD8+ T cells, initiating a proximal signaling cascade (Lck → ZAP70 → LAT) that culminates in the robust transcription and translation of effector cytokines such as IFN-γ and TNF-α[2]. By concurrently adding a protein transport inhibitor (e.g., Brefeldin A), these newly synthesized cytokines are trapped in the endoplasmic reticulum/Golgi apparatus, allowing for precise single-cell quantification via Intracellular Cytokine Staining (ICCS) and flow cytometry[3].

Reagents and Materials

  • Biological Samples: Spleens harvested from LCMV-infected BALB/c mice (e.g., 7-8 days post-infection for acute effector phase profiling, or >30 days for memory phase profiling)[4].

  • Antigen: NP(118-126) peptide (RPQASGVYM), HPLC-purified (>95%). Reconstituted in DMSO to a 10 mM stock.

  • Culture Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 U/mL Penicillin/Streptomycin, and 50 µM β-mercaptoethanol.

  • Inhibitors: Brefeldin A (GolgiPlug) or Monensin (GolgiStop).

  • Antibodies for Flow Cytometry: Anti-mouse CD8a (Surface), Anti-mouse IFN-γ (Intracellular), Anti-mouse TNF-α (Intracellular), and a fixable viability dye.

  • Buffers: FACS Buffer (PBS + 2% FBS + 2mM EDTA), Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm), and Saponin-based Permeabilization Buffer.

Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stimulation cluster_2 Phase 3: Staining & Analysis A 1. Harvest Spleen (LCMV-infected BALB/c) B 2. Single Cell Suspension & RBC Lysis A->B C 3. Plate Cells (1-2 x 10⁶/well) B->C D 4. Add NP(118-126) + Brefeldin A C->D E 5. Incubate 5-6h @ 37°C, 5% CO₂ D->E F 6. Surface Staining (Anti-CD8, Viability) E->F G 7. Fix/Perm (Saponin-based) F->G H 8. Intracellular Stain (Anti-IFN-γ, TNF-α) G->H I 9. Flow Cytometry Acquisition H->I

Figure 1: Step-by-step experimental workflow for CD8+ T cell isolation, stimulation, and flow cytometry.

Detailed Step-by-Step Protocol

Splenocyte Preparation & Plating
  • Harvest & Mash: Aseptically harvest spleens from LCMV-infected BALB/c mice. Mash through a 70 µm cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.

    • Causality: Mechanical dissociation is sufficient for lymphoid tissues; enzymatic digestion is unnecessary and risks cleaving critical surface receptors required for downstream phenotyping.

  • RBC Lysis: Centrifuge at 300 x g for 5 min. Resuspend the pellet in 2 mL of ACK Lysis Buffer for exactly 3 minutes at room temperature. Quench immediately with 10 mL of complete RPMI media.

    • Causality: Erythrocytes do not contribute to the immune response but will crowd the culture well, deplete nutrients, and significantly increase auto-fluorescence during flow cytometry.

  • Count & Plate: Wash cells once, count using a hemocytometer, and plate at 1×106 to 2×106 cells per well in a 96-well round-bottom plate (final volume 200 µL/well).

Peptide Stimulation
  • Peptide Dilution: Dilute the NP(118-126) DMSO stock in complete media. Add to the experimental wells to achieve a final concentration of 10−7 M (approx. 0.1 µg/mL)[4].

    • Causality: A concentration of 10−7 M is optimal for saturating H-2Ld molecules without causing peptide-induced activation-induced cell death (AICD) or non-specific TCR cross-reactivity[1].

  • Transport Inhibition: Add Brefeldin A (1 µg/mL final concentration) to all wells simultaneously with the peptide.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 5 to 6 hours[3].

    • Causality: TCR-mediated transcription of IFN-γ takes 2-3 hours to peak. A 5-6 hour window provides maximal intracellular cytokine accumulation. Incubations exceeding 8 hours lead to significant Brefeldin A-induced cellular toxicity and apoptosis.

Staining and Flow Cytometry
  • Viability & Surface Staining: Wash cells with FACS buffer. Stain with a Fixable Viability Dye and anti-CD8a for 30 minutes at 4°C in the dark.

    • Causality: Dead cells non-specifically bind antibodies, creating false-positive artifacts. Staining surface CD8 before fixation ensures the epitope conformation remains intact.

  • Fixation & Permeabilization: Wash cells twice. Resuspend in 100 µL of Fixation/Permeabilization solution for 20 minutes at 4°C.

  • Intracellular Staining: Wash cells twice with Permeabilization Buffer (containing saponin). Stain with anti-IFN-γ and anti-TNF-α in Permeabilization Buffer for 30 minutes at 4°C.

    • Causality: Saponin reversibly permeabilizes the cell membrane. Antibodies must be diluted in saponin-containing buffer to maintain pore patency during the staining process.

  • Acquisition: Wash twice with Permeabilization Buffer, resuspend in FACS buffer, and acquire on a flow cytometer.

Intracellular Signaling Pathway of Activation

Pathway cluster_kinases Proximal Signaling cluster_tf Transcription Factors APC Antigen Presenting Cell (H-2Ld + NP118-126) TCR T Cell Receptor (TCR) + CD8 (Antigen Recognition) APC->TCR Synapse Formation Lck Lck / ZAP-70 (Kinase Activation) TCR->Lck LAT LAT / SLP-76 (Signal Scaffold) Lck->LAT MAPK MAPK / ERK Pathway LAT->MAPK NFAT NFAT / NF-κB / AP-1 LAT->NFAT IFNG IFN-γ / TNF-α Gene Transcription MAPK->IFNG NFAT->IFNG Accumulation Intracellular Accumulation (Detected via Flow Cytometry) IFNG->Accumulation Translation BFA Brefeldin A (Blocks Golgi Secretion) BFA->Accumulation Inhibits Secretion

Figure 2: TCR signaling pathway upon NP(118-126) engagement leading to cytokine accumulation.

Data Presentation & Expected Results

The magnitude of the NP(118-126)-specific CD8+ T cell response varies significantly depending on the phase of the LCMV infection. Below is a summary of expected quantitative data when gating on live, singlet, CD8+ T cells.

Infection StatusDays Post-InfectionExpected % of IFN-γ+ among CD8+ T cellsCellular Phenotype
Naive (Control) N/A< 0.2%Naive (CD44-, CD62L+)
Acute Infection Day 7 - 815% - 30%Effector (CD44+, CD62L-)
Memory Phase > Day 305% - 10%Memory (CD44+, CD62L+/-)

System Validation & Troubleshooting (E-E-A-T)

To establish a self-validating experimental system and ensure high trustworthiness of your data, the following controls are mandatory for every assay:

  • Positive Control (PMA/Ionomycin): Stimulate a well with Phorbol 12-myristate 13-acetate (50 ng/mL) and Ionomycin (1 µg/mL).

    • Rationale: This bypasses the TCR to directly activate Protein Kinase C (PKC) and calcium flux. It validates that the T cells are viable, healthy, and intrinsically capable of producing cytokines, ruling out generalized cellular anergy or reagent failure.

  • Negative Control (Media Only + Brefeldin A):

    • Rationale: Establishes the baseline of spontaneous cytokine production and sets the definitive flow cytometry gating boundary for "IFN-γ negative" cells.

  • Specificity Control (Irrelevant Peptide): Stimulate with an H-2Kb restricted peptide (e.g., OVA 257-264 SIINFEKL) or an unrelated H-2Ld peptide.

    • Rationale: Proves that the IFN-γ production is strictly antigen-specific and not a result of bystander activation driven by innate cytokines (like IL-12/IL-18) present in the culture milieu[2].

References

  • Title: Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses Source: nih.gov (PMC) URL: [Link]

  • Title: Functional CD8+ but not CD4+ T cell responses develop independent of thymic epithelial MHC Source: pnas.org URL: [Link]

  • Title: Neonates Mount Robust and Protective Adult-Like CD8+-T-Cell Responses to DNA Vaccines Source: asm.org (Journal of Virology) URL: [Link]

  • Title: Differential regulation of virus-specific T-cell effector functions following activation by peptide or innate cytokines Source: ashpublications.org (Blood) URL: [Link]

Sources

Application Note: Flow Cytometry Gating Strategy for NP(118-126) MHC Class I Tetramers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The NP(118-126) peptide (sequence: RPQASGVYM) is a highly characterized, immunodominant CD8+ T cell epitope derived from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein [[1]]([Link]). In murine models, this epitope is presented by the MHC class I molecule H-2Ld, making it a critical target for studying antiviral immunity, CD8+ T cell memory pool formation, and T cell exhaustion in H-2d haplotype mice (e.g., BALB/c) .

Fluorophore-conjugated H-2Ld NP(118-126) tetramers allow for the direct ex vivo quantification and phenotypic characterization of antigen-specific CD8+ T cells without the need for in vitro restimulation. This application note details a robust, self-validating protocol and gating strategy to ensure high-fidelity resolution of NP(118-126)-specific T cells.

Principles of MHC Class I Tetramer Staining

To achieve optimal signal-to-noise ratios, researchers must understand the causality behind each experimental variable:

  • Avidity vs. Affinity: The interaction between a single T cell receptor (TCR) and a peptide-MHC (pMHC) monomer has low affinity and a fast dissociation rate. Tetramerizing the pMHC complexes using fluorophore-conjugated streptavidin increases the valency to four, exploiting avidity to achieve stable binding to the TCR.

  • Temperature & Internalization: Tetramer staining is highly temperature-dependent. Staining at 4°C prevents TCR internalization but can reduce binding kinetics. Staining at room temperature (RT) improves staining intensity but risks TCR down-regulation.

  • Protein Kinase Inhibitors (PKI): Adding a PKI, such as Dasatinib (50 nM), during the staining process prevents TCR down-regulation and internalization, allowing for RT staining that maximizes the fluorescent signal.

  • Viability Exclusion (Critical): Dead cells non-specifically bind tetramer complexes, leading to false-positive artifacts. A fixable viability dye is mandatory for a self-validating gating strategy.

Experimental Design & Reagents

Table 1: Recommended Fluorophore Panel & Reagents

Marker / ReagentFluorophore / ClonePurpose / Causality
Viability Dye Zombie Aqua / Fixable AquaExcludes dead cells to prevent non-specific tetramer binding.
CD16/CD32 Clone 93 (Unconjugated)Fc receptor blockade to prevent non-specific antibody binding.
H-2Ld NP(118-126) APC or PEIdentifies LCMV NP(118-126) specific CD8+ T cells.
CD8a FITC or BV421 (Clone 53-6.7)Defines the cytotoxic T cell lineage.
CD3e PerCP-Cy5.5 (Clone 145-2C11)Confirms T cell lineage (optional but recommended).
CD44 PE-Cy7 (Clone IM7)Activation marker; differentiates naive from antigen-experienced cells.
CD62L APC-Cy7 (Clone MEL-14)Lymph node homing receptor; differentiates memory subsets.

Note on Controls: Always include a Fluorescence Minus One (FMO) control for the tetramer channel and a Naive Biological Control (uninfected BALB/c mouse) to accurately set the tetramer-positive gate .

Step-by-Step Staining Protocol

A. Sample Preparation
  • Harvest spleens or lymph nodes from LCMV-infected BALB/c mice.

  • Mechanically dissociate tissues through a 70 µm cell strainer to create a single-cell suspension.

  • Perform Red Blood Cell (RBC) lysis using ACK lysis buffer for 3-5 minutes at RT. Wash twice with FACS Buffer (1x PBS + 2% FBS + 1mM EDTA).

B. Fc Blockade & Tetramer Staining
  • Resuspend cells at 1−2×106 cells per 100 µL of FACS Buffer.

  • Add anti-CD16/CD32 (Fc Block) at 1 µ g/test . Incubate for 10 minutes at 4°C.

  • Optional but recommended: Add Dasatinib to a final concentration of 50 nM to prevent TCR internalization.

  • Add the H-2Ld NP(118-126) Tetramer at the previously titrated optimal concentration (typically 1:50 to 1:100).

  • Incubate in the dark for 30-45 minutes at Room Temperature (RT). Do not wash yet.

C. Surface & Viability Staining
  • Add the surface antibody cocktail (CD8a, CD3e, CD44, CD62L) directly to the tetramer-staining reaction.

  • Incubate for an additional 20 minutes at 4°C.

  • Wash cells twice with 2 mL of cold PBS (no FBS) to remove unbound antibodies and serum proteins.

  • Resuspend in 100 µL of PBS and add the Fixable Viability Dye. Incubate for 15 minutes at 4°C in the dark.

  • Wash twice with FACS Buffer.

D. Fixation
  • Resuspend cells in 200 µL of 1-2% Paraformaldehyde (PFA) or a commercial fixation buffer.

  • Incubate for 15 minutes at 4°C. Wash and resuspend in FACS Buffer for acquisition.

Flow Cytometry Gating Strategy

The logical progression of gating is designed to systematically eliminate artifacts (debris, doublets, dead cells) before interrogating the rare antigen-specific population [[2]]([Link]).

  • Time vs. FSC-A: Exclude fluidic anomalies.

  • FSC-A vs. SSC-A (Cells): Gate on the lymphocyte population, excluding debris and granulocytes.

  • FSC-H vs. FSC-A (Singlets): Exclude doublets and clumps which can cause false double-positives.

  • Viability vs. CD8a: Gate strictly on Live, CD8+ cells.

  • CD8a vs. NP(118-126) Tetramer: Identify the antigen-specific population. Use the Naive Biological Control to set the threshold for tetramer positivity.

  • CD44 vs. CD62L: Within the Tetramer+ gate, stratify cells into:

    • Naive (TN): CD44- CD62L+ (Should be absent in the Tetramer+ gate).

    • Central Memory (TCM): CD44+ CD62L+

    • Effector Memory (TEM) / Effector (TEFF): CD44+ CD62L-

Workflow Visualization

GatingStrategy A 1. All Events (FSC-A vs SSC-A) B 2. Lymphocytes (Exclude Debris) A->B Gate C 3. Singlets (FSC-H vs FSC-A) B->C Gate D 4. Live CD8+ T Cells (Viability- vs CD8+) C->D Gate E 5. NP(118-126) Specific (CD8+ vs Tetramer+) D->E Gate F 6. Memory Subsets (CD44 vs CD62L) E->F Sub-gate

Flow cytometry gating workflow for identifying NP(118-126) specific CD8+ T cell subsets.

Expected Data & Quantitative Benchmarks

When analyzing BALB/c mice infected with LCMV (Armstrong strain), the kinetics of the NP(118-126) response follow a predictable expansion and contraction phase .

Table 2: Expected Frequencies of NP(118-126)+ Cells (as % of total CD8+ T cells)

Infection StatusDays Post-Infection (dpi)Expected Tetramer+ FrequencyPredominant Phenotype
Naive (Uninfected) Day 0< 0.1% (Background)CD44- CD62L+
Acute Infection Day 7 - 810% - 25%CD44+ CD62L- (TEFF)
Memory Phase Day 45+2% - 5%CD44+ CD62L+/- (TCM / TEM)

Troubleshooting & Optimization

  • High Background Staining: If the naive control shows >0.2% tetramer-positive cells, ensure that the Fc Block step was not skipped. Additionally, titrate the tetramer; excess tetramer drives non-specific binding. Consider adding a "Dump Channel" (e.g., CD4, B220, F4/80) to actively gate out non-CD8+ lineages.

  • Low or Absent Tetramer Signal: Verify the mouse strain haplotype. The NP(118-126) epitope is restricted to H-2Ld (present in BALB/c mice) . It will not stain CD8+ T cells from C57BL/6 mice (which are H-2b restricted and require Db-NP396-404 or Db-GP33-41 tetramers).

  • Signal Degradation: Tetramers are sensitive to light and temperature. Store at 4°C in the dark. Do not freeze, as this denatures the streptavidin-fluorophore conjugate.

Sources

Generation of recombinant bacterial vectors expressing NP(118-126)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Generation and Validation of Recombinant Bacterial Vectors Expressing the LCMV NP(118-126) Epitope

Executive Summary

Recombinant bacterial vectors have revolutionized the study of cell-mediated immunity and the development of live-attenuated vaccines. Listeria monocytogenes (Lm) is uniquely suited for this application due to its intracellular lifecycle, which involves escape from the host phagosome into the cytosol. This allows secreted bacterial proteins direct access to the host's Major Histocompatibility Complex (MHC) class I processing pathway[1]. This application note details the generation, validation, and mechanistic rationale of a recombinant Lm vector expressing the immunodominant Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein epitope, NP(118-126) (amino acid sequence: RPQASGVYM)[2].

Mechanistic Rationale & Vector Engineering Strategy

1. The Imperative of Secretion To elicit a robust CD8+ T cell response, the heterologous antigen must be processed by the host proteasome. If the NP(118-126) epitope is expressed but retained within the bacterial cytoplasm, it is shielded from the host's cytosolic processing machinery. Therefore, the expression cassette must fuse the NP(118-126) sequence to a bacterial secretion signal, typically the N-terminal signal sequence of listeriolysin O (ssLLO) or ActA[3]. This ensures the peptide is co-translationally secreted into the host cell cytosol, where it undergoes proteasomal degradation, TAP-mediated transport into the endoplasmic reticulum, and loading onto the H-2Ld MHC-I molecule[1].

2. Genomic Integration vs. Episomal Expression Episomal plasmids are inherently unstable in vivo without constant antibiotic selection, leading to rapid plasmid loss and heterogeneous antigen expression. To establish a self-validating, stable system, we utilize the pPL2 site-specific integration vector[4]. The pPL2 vector encodes the PSA bacteriophage integrase, which facilitates irreversible, single-copy integration of the expression cassette into the highly conserved tRNA^Arg gene of the Lm chromosome[5]. This guarantees 100% retention of the NP(118-126) expression cassette during in vivo infection.

Experimental Workflow

Workflow Plasmid 1. Cassette Design pPL2 + hlyP + ssLLO + NP Ecoli 2. E. coli Cloning (S17-1 donor strain) Plasmid->Ecoli Conjugation 3. Conjugation into Lm 10403S Ecoli->Conjugation Integration 4. PSA Phage Site Genomic Integration Conjugation->Integration Validation 5. In vitro / In vivo Validation Integration->Validation

Fig 1. Experimental workflow for generating site-specific recombinant Lm-NP(118-126) vectors.

Detailed Protocol: Generation and Validation

Phase 1: Plasmid Construction

  • Amplify the Promoter and Signal Sequence : Using PCR, amplify the hly promoter and the ssLLO sequence from wild-type Lm 10403S genomic DNA.

  • Epitope Fusion : Synthesize a double-stranded DNA oligonucleotide encoding the LCMV NP(118-126) epitope (RPQASGVYM)[2] with appropriate flanking restriction sites (e.g., BamHI/PstI).

  • Ligation : Ligate the hlyP-ssLLO fragment and the NP(118-126) sequence into the multiple cloning site of the pPL2 vector[5].

  • Transformation : Transform the ligated plasmid into E. coli DH5α for amplification, then sequence-verify the cassette. Transform the verified plasmid into the conjugation-proficient E. coli strain S17-1.

Phase 2: Conjugation into L. monocytogenes

  • Culture Preparation : Grow E. coli S17-1 (donor) and Lm strain 10403S (recipient) to mid-log phase (OD600 ≈ 0.5) in LB and BHI media, respectively.

  • Mating : Mix donor and recipient cells at a 1:10 ratio. Filter the mixture through a 0.45 µm membrane and place the membrane on a BHI agar plate without antibiotics. Incubate at 30°C for 2 hours to allow conjugation.

  • Selection : Wash the bacteria from the membrane and plate on BHI agar containing 7.5 µg/mL chloramphenicol (to select for pPL2) and 50 µg/mL streptomycin (to counter-select the E. coli donor, as Lm 10403S is naturally streptomycin-resistant).

Phase 3: Genomic Validation

  • Colony PCR : Select chloramphenicol-resistant Lm colonies.

  • Integration Verification : Perform PCR using primers flanking the tRNA^Arg attachment site (e.g., PL102 and PL103)[6]. A shift in amplicon size confirms successful site-specific integration of the pPL2-NP(118-126) cassette into the Lm genome[5].

Phase 4: In Vitro Secretion Assay Expert Insight: Confirming secretion in vitro is a critical quality control step before moving to animal models. Failure here indicates a frameshift or signal peptidase cleavage failure.

  • Grow the validated rLM-NP(118-126) strain in liquid BHI to an OD600 of 1.0.

  • Centrifuge the culture. Separate the supernatant (secreted fraction) from the bacterial pellet.

  • Precipitate proteins in the supernatant using 10% Trichloroacetic acid (TCA) on ice for 1 hour.

  • Resuspend the TCA pellet in SDS-PAGE loading buffer and perform a Western Blot using an antibody against the LLO signal peptide or a co-expressed epitope tag.

Phase 5: In Vivo Immunogenicity Validation

  • Immunization : Inject 6-8 week old female BALB/c mice (H-2Ld restricted) intravenously with 1 × 10^4 CFU of rLM-NP(118-126)[1].

  • Harvest : At day 7 post-infection (peak of the effector response), harvest splenocytes.

  • Quantification : Stain splenocytes with anti-CD8α and H-2Ld/NP(118-126) tetramers, or perform an IFN-γ ELISPOT following ex vivo restimulation with the RPQASGVYM peptide[7].

Mechanistic Pathway of Antigen Presentation

Pathway LM rLM-NP(118-126) Uptake by APC Phagosome Phagosome Entry & LLO-mediated Escape LM->Phagosome Endocytosis Cytosol Cytosolic Replication & Antigen Secretion Phagosome->Cytosol Vacuole Lysis Proteasome Proteasomal Degradation (RPQASGVYM generation) Cytosol->Proteasome Secretion of NP fusion TAP TAP Transport (to Endoplasmic Reticulum) Proteasome->TAP Peptide processing MHC MHC-I (H-2Ld) Loading (in ER) TAP->MHC ER import Surface Cell Surface Presentation (MHC-I:NP complex) MHC->Surface Vesicular transport TCell CD8+ T Cell Activation Surface->TCell TCR Recognition

Fig 2. Intracellular processing of rLM-secreted NP(118-126) for MHC-I presentation to CD8+ T cells.

Expected Outcomes & Data Interpretation

A successfully engineered rLM-NP(118-126) vector will elicit a massive expansion of antigen-specific CD8+ T cells, capable of protecting the host against subsequent viral challenges (e.g., wild-type LCMV)[1]. The table below summarizes the expected quantitative benchmarks when comparing different vector designs.

Immunization Group (BALB/c)Antigen LocalizationExpected % of NP-specific CD8+ T cells (Day 7)Protection against LCMV Challenge
Unimmunized Control N/A< 0.1%None
Wild-Type L. monocytogenes N/A< 0.1%None
rLM-NP(118-126) (Non-secreted) Bacterial Cytoplasm0.5% - 1.5%Weak / Partial
rLM-NP(118-126) (Secreted) Host Cytosol10.0% - 15.0%Complete (Sterilizing)
LCMV Armstrong (Control) Host Cytosol15.0% - 20.0%Complete (Sterilizing)

Table 1. Expected immunogenicity and protective efficacy profiles of recombinant Lm vectors. Data synthesis derived from standard tetramer enrichment and functional clearance assays[1][8].

References

  • Recombinant Listeria monocytogenes as a live vaccine vehicle for the induction of protective anti-viral cell-mediated immunity. Proceedings of the National Academy of Sciences.[Link]

  • Construction, characterization, and use of two Listeria monocytogenes site-specific phage integration vectors. Journal of Bacteriology.[Link]

  • Listeria monocytogenes: a model pathogen to study antigen-specific memory CD8 T cell responses. Pathogens and Disease.[Link]

  • Antigen Delivered by Anthrax Lethal Toxin Induces the Development of Memory CD8+ T Cells That Can Be Rapidly Boosted and Display Effector Functions. Infection and Immunity.[Link]

  • Major histocompatibility complex binding and T cell recognition of a viral nonapeptide. European Journal of Immunology.[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing NP(118-126) Tetramer Flow Cytometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Flow Cytometry Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate non-specific background noise when staining murine T cells with the H-2Ld LCMV NP(118-126) tetramer. The NP(118-126) peptide (RPQASGVYM) is the dominant epitope driving approximately 90% of the CD8+ T-cell response in LCMV-infected BALB/c mice[1][2]. However, isolating this rare, antigen-specific population requires rigorous assay design to prevent false positives.

Diagnostic Workflow for Tetramer Background

G Start High Tetramer Background Detected CheckViability Are dead cells excluded? Start->CheckViability AddViability Add Viability Dye (e.g., 7-AAD) CheckViability->AddViability No CheckDump Is a dump channel used? CheckViability->CheckDump Yes AddViability->CheckDump AddDump Add Dump Cocktail (CD19/F4/80/CD11b) CheckDump->AddDump No CheckCD8 Which CD8 clone is used? CheckDump->CheckCD8 Yes AddDump->CheckCD8 ChangeCD8 Switch to clone KT15 (Avoid 53-6.7) CheckCD8->ChangeCD8 53-6.7 CheckTCR Is TCR internalizing? CheckCD8->CheckTCR KT15 ChangeCD8->CheckTCR AddDasatinib Add 50 nM Dasatinib CheckTCR->AddDasatinib Yes Validate Validate with Irrelevant Control Tetramer CheckTCR->Validate No AddDasatinib->Validate

Troubleshooting workflow for reducing non-specific MHC tetramer background.

Frequently Asked Questions (Troubleshooting)

Q1: My NP(118-126) tetramer shows massive non-specific binding across multiple cell populations. How do I clean up my gating? Causality & Solution: Tetramers are large, multimeric protein complexes that inherently bind to non-target cells via Fc receptors, surface immunoglobulins (on B cells), and exposed intracellular proteins in cells with compromised membranes. Implementation: You must build a "dump channel" into your panel. A dump channel consists of a pool of antibodies against non-target lineages, all conjugated to the same fluorochrome, allowing you to gate them out en masse[3]. For murine splenocytes, use a cocktail of B220 or CD19 (B cells) and F4/80 or CD11b (macrophages/monocytes)[4]. Couple this with a viability dye (e.g., 7-AAD) to exclude dead cells, which non-specifically trap tetramer reagents[3].

Q2: I have gated on live, CD8+ T cells, but the background noise is still obscuring my low-frequency NP(118-126) specific population. How can I enhance the signal-to-noise ratio? Causality & Solution: The interaction between the T cell receptor (TCR) and the peptide-MHC complex has a naturally low affinity. Staining at physiological temperatures (37°C) maximizes thermodynamic binding but triggers rapid TCR endocytosis, leading to signal loss. Conversely, staining at 4°C prevents internalization but severely slows binding kinetics. Implementation: Treat your cells with 50 nM Dasatinib during the staining protocol. Dasatinib is a reversible protein kinase inhibitor (PKI) that blocks Lck-mediated TCR downregulation[5]. This allows you to stain at room temperature or 37°C, driving high-avidity tetramer capture without the concomitant loss of surface TCRs or an increase in background staining[5][6].

Q3: Could my choice of anti-mouse CD8 antibody be contributing to the background or blocking the tetramer? Causality & Solution: Yes, this is a highly documented artifact in murine immunology. The MHC Class I molecule contains a binding site for the CD8 coreceptor. Certain anti-CD8 antibody clones sterically hinder the tetramer-TCR-CD8 interaction or induce non-specific binding across all CD8+ T cells. Implementation: When using murine H-2Ld tetramers, strictly avoid the commonly used anti-CD8 clone 53-6.7[7]. Instead, use clone KT15, which binds to a non-interfering epitope on the CD8 alpha chain, preserving the tetramer's ability to bind the TCR complex cleanly[7].

Q4: How do I definitively validate that my NP(118-126) tetramer+ gate represents true antigen-specific T cells? Causality & Solution: Autofluorescence and non-specific binding can masquerade as true signal, especially when analyzing rare populations. Implementation: Always run a biological negative control (e.g., uninfected/naive BALB/c splenocytes) and a reagent negative control[8]. A proper reagent control is an irrelevant H-2Ld tetramer (e.g., loaded with a mismatched peptide) conjugated to the exact same fluorochrome[8]. If your "positive" cells also bind the mismatched tetramer, the signal is an artifact.

Step-by-Step Optimized Protocol for NP(118-126) Tetramer Staining

This self-validating protocol integrates PKI treatment, steric optimization, and polychromatic gating to ensure absolute data integrity.

Step 1: Cell Preparation & PKI Treatment

  • Harvest murine splenocytes, perform RBC lysis, and resuspend in FACS buffer (PBS + 2% FBS + 2mM EDTA).

  • Aliquot 1-2 million cells per tube to ensure sufficient event collection for rare populations[4].

  • Add Dasatinib to a final concentration of 50 nM and incubate for 30 minutes at 37°C[5]. Do not wash the Dasatinib out; maintain this concentration throughout the staining steps.

Step 2: Blocking & Surface Staining 4. Add anti-mouse CD16/32 (Fc Block) for 10 minutes at 4°C to prevent Fc-mediated non-specific binding. 5. Centrifuge the H-2Ld NP(118-126) tetramer at 3300 x g for 5 minutes to remove protein aggregates that cause background speckling[4]. 6. Prepare a master mix containing:

  • H-2Ld NP(118-126) Tetramer (Titrated, typically 1:50 to 1:500)[4].

  • Anti-CD8 (Clone KT15)[7].

  • Dump Channel Cocktail (e.g., Pacific Blue anti-CD19, anti-F4/80)[4].

  • Stain cells for 30-45 minutes at room temperature in the dark[4].

Step 3: Viability & Acquisition 8. Add a viability dye (e.g., 7-AAD) during the final 10 minutes of incubation[3]. 9. Wash the cells twice with a large volume (2 mL) of FACS buffer to thoroughly dilute unbound tetramer. 10. Acquire immediately on a flow cytometer. Gate sequentially: Singlets -> Live (7-AAD negative) -> Dump negative -> CD8 positive -> Tetramer positive[3].

Quantitative Data Summary

The table below summarizes the expected metric improvements when transitioning from a standard protocol to this optimized workflow.

Experimental ParameterStandard ProtocolOptimized ProtocolMechanistic Causality
TCR Internalization High (at 37°C/RT)PreventedDasatinib inhibits Lck kinase, halting TCR endocytosis[5].
Non-Specific Binding 0.5% - 2.0%< 0.05%Dump channel and viability dyes exclude dead/non-T cells[3].
Signal-to-Noise Ratio LowHigh (>10-fold increase)Dasatinib allows higher temperature staining, increasing avidity[5].
CD8 Steric Hindrance Present (Clone 53-6.7)EliminatedClone KT15 binds a non-interfering CD8α epitope[7].
Event Collection 100,000 events> 1,000,000 eventsHigh event count ensures statistical power for rare CD8+ cells[4].

References[5] Protein kinase inhibitors substantially improve the physical detection of T-cells with peptide-MHC tetramers - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-jbf7ZZL333tHmH-1dgA8tCFLF9nFnG44rIufNS9C51PGNDttV45h1Em_iOhhd9Uz7KQF-tsk00KYjdRu2Hwizjg2mq6CZwYvBmWAE7CHIWks0ziYtMFap7ULjrb4xuxwiHx5ZsClYvX_hsg=[3] Gating strategy for tetramer analysis to eliminate non-specific event - MBL International. mblintl.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTbY85XFF8Zm3O8g_Dep4sKhBIAsUtJcsLdHWDN4_FuLP5MssJowttD4wmKhWXGh3IC7utDlOAXjFlKRvfrXQqaFfoJ06b14hFdw7o27IYMGVRi7BPZye3Pp4wxdruxDXni3akGLPE7iVHVzG3HnvwoIOd7DjJUJN7qKONegRi_OV7ZGa3Z4f4V9mMJXlCqyqS[6] Protein kinase inhibitors substantially improve the physical detection of T-cells with peptide-MHC tetramers - PubMed. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpM4BVjd8NPyWKqwSkMU-Y9zVCfOcKSHRh9mOaOBItGbfLb19apZRY_J0dlzwZFBRjZf8e1b4mnRLwAAO6ic2kLveE5bCp7tJ_3sgiiETVLLcGzXqOrYIYIAGbaMmNd2LPET6D[4] Mouse MR1 tetramer staining. emory.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxZ_gksTwBpnzwgyVVbfRta2ADW5oMEcM-j7fTV8ty4Wp5K738wF8C_1FXtuwemT7AhwrkeIPw1YyV3LdRNSvB1OzC3SclPyHNqVUqL7wjAXplHkpFFP2JUYe8iojXvaGkDXhvznAnZ11VD32pMyavUZp1IRy5ExhcvccTrhDUl6506dj8Yq0wrhz_JHQT9lnYGURYVz8S[1] Tetramers - Page 7 - Cosmo Bio USA. cosmobiousa.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYHgp3FlRNqGa6QyPFALmmg6emyJ5Nc9d4kbStMw3A_ek-LZjcrCAZCW8Yo-V3L6lRCG9tlduOb6JNEN0c-4Pkfl2d2bTI6I1t2tKeG-Qo9RGdJ1XjSPoYh6_P-OqJmMscLVgEXw1zoZ3s98D51qby[8] Molecular anatomy of antigen-specific CD8+ T cell engagement and synapse formation in vivo - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkvL-dOdeT6BMpOsUJkR0rrRYj28NWu1BIDb0u_oAKMN_M0LToVyL4ip_H8XA925WQKm3fJQoWthlk5k3s6uiO81uCbsm3L3m2p31YQzcpZpaS6t4FF5Z4cl9fUPcRroMt6O2YZbjnlLvDb0w=[7] 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL-. mblbio.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVaPpoXAqeH4ZIjH6RehnV8dnYyFe3LS3mPp7SUPuJ1MPfXN0FWuf0cMZgWVbHQW3l2jlnM928Su_WjXrWbBk3kujwsbRS14vL5-unJBpb_htSvDyKBh72HKCDKk3WZiSVOp0ZQqA3vkRYW2eU9esugBEB_sYJP7fKCdRk[2] Differential regulation of virus-specific T-cell effector functions following activation by peptide or innate cytokines | Blood - ASH Publications. ashpublications.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyNrzhXUQ2rHye7vmO-mjjHy_c0i2_8xZbgqapn6c6S2MYtkV4NZXgH8Vv0OQkco2yDl2pge88SvnTM70_9BSm_ETk82kblDZrTP7Hyw84mty2vwhkHl4LCV-xJNlUgU4tvEYOWBKr3Gw91IFQP5XHLGlJswViNHU6d73EGiMS8cjn2GXvVEFVofYto98Xnn0hqWXCF20AIUkwRmS-Y2pMWiOznKZT

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Improving cell viability during NP(118-126) in vitro peptide restimulation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing T Cell Viability During LCMV NP(118-126) Restimulation

Welcome to the Application Scientist Support Portal. In vitro peptide restimulation is a cornerstone technique for quantifying antigen-specific CD8+ T cell responses via Intracellular Cytokine Staining (ICS) or ELISPOT. However, researchers frequently encounter severe cell death during the restimulation of splenocytes with the Lymphocytic choriomeningitis virus (LCMV) nucleoprotein epitope, NP(118-126).

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, we dissect the molecular causality of cell death during recall assays and provide a self-validating, field-proven protocol to rescue your cell viability without compromising cytokine yield.

Diagnostic Workflow for Restimulation Viability

G A Low Cell Viability (<60%) B Peptide Conc > 1 µg/mL? A->B C Inhibitor Exposure > 6h? A->C F Check Media & Cell Density A->F D Activation-Induced Cell Death Reduce to 0.1-1 µg/mL B->D Yes E ER Stress / Chemical Toxicity Limit BFA to 4-5 hours C->E Yes

Diagnostic workflow for resolving low T cell viability during in vitro restimulation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why are my CD8+ T cells dying rapidly upon adding the NP(118-126) peptide, even though my media is fresh? The Causality: You are likely triggering Activation-Induced Cell Death (AICD) due to excessive structural avidity. The LCMV NP(118-126) sequence (RPQASGVYM) is an immunodominant epitope that exhibits extremely high-affinity binding (IC50 < 50 nM) to the H-2Ld MHC class I molecule[1]. Because this epitope drives >97% of the bulk primary CTL response in BALB/c mice[2], the responding T cells possess highly sensitive T Cell Receptors (TCRs). When you use high peptide concentrations (e.g., 5–10 µg/mL) in vitro, it causes a massive calcium influx and subsequent NF-κB activation. This hyperactivation upregulates Fas and Fas Ligand (FasL) on the T cell surface, forcing the cells into rapid apoptosis[3]. The Fix: Lower your peptide concentration. High avidity T cells require very little antigen to trigger effector functions[4]. Titrate NP(118-126) down to 0.1 – 1.0 µg/mL.

Q2: I need to accumulate intracellular IFN-γ for flow cytometry, but my cells are dead by the end of the 12-hour assay. What is going wrong? The Causality: The protein transport inhibitors you are using—Brefeldin A (BFA) or Monensin—are highly toxic. BFA works by collapsing the Golgi apparatus into the endoplasmic reticulum (ER) to prevent cytokine secretion. While effective, prolonged disruption of ER-Golgi trafficking triggers the Unfolded Protein Response (UPR). If the UPR cannot resolve the ER stress within a few hours, the cell initiates caspase-dependent apoptosis. The Fix: Never leave T cells in BFA or Monensin for 12 hours. The optimal window for capturing IFN-γ without inducing fatal ER stress is 4 to 6 hours[5]. If your assay requires a longer overall stimulation period to upregulate certain activation markers, stimulate with the peptide first, and only add the transport inhibitor during the final 4 hours of the culture[6].

Mechanistic Pathways of Restimulation-Induced Death

Pathway TCR TCR Hyperactivation (High NP118-126) FasL Fas/FasL Upregulation TCR->FasL AICD AICD (Apoptosis) FasL->AICD BFA Brefeldin A / Monensin (Prolonged Exposure) ER ER Stress / UPR BFA->ER Tox Chemical Toxicity ER->Tox

Mechanisms of Activation-Induced Cell Death (AICD) and Brefeldin A toxicity in T cells.

Quantitative Optimization Matrix

To maximize both viability and the resolution of your IFN-γ+ populations, compare your current parameters against our field-validated benchmarks below:

ParameterSuboptimal (High Toxicity)Optimized (High Viability & Yield)Mechanistic Rationale
NP(118-126) Concentration 5.0 - 10.0 µg/mL0.1 - 1.0 µg/mL Prevents Fas/FasL-mediated AICD driven by high-affinity H-2Ld binding[1][3].
Brefeldin A Exposure 12 - 24 hours4 - 5 hours Prevents terminal ER stress and Unfolded Protein Response apoptosis[5][6].
Cell Plating Density > 5 × 10⁶ cells/mL1 - 2 × 10⁶ cells/mL Prevents rapid nutrient depletion and localized media acidification.
Expected Viability < 40%> 85% Measured via amine-reactive viability dyes prior to fixation.

Self-Validating Protocol: Optimized In Vitro Restimulation

A robust protocol must be self-validating. This means incorporating internal controls that definitively prove whether a failure was due to the cells, the reagents, or the flow cytometer.

Step 1: Cell Preparation & Plating

  • Harvest splenocytes from LCMV-infected BALB/c mice and perform standard RBC lysis.

  • Resuspend cells in pre-warmed complete RPMI-1640 (supplemented with 10% heat-inactivated FCS, 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, and 50 µM β-mercaptoethanol).

  • Plate cells at exactly 1×106 to 2×106 cells/well in a 96-well U-bottom plate. Causality: U-bottom plates force cell-to-cell contact, which is critical for endogenous antigen-presenting cells (APCs) to present the peptide to T cells.

Step 2: Setup of Self-Validating Controls Divide your wells into the following experimental groups:

  • Negative Control: Media only (Establishes baseline background noise).

  • Specificity Control: Irrelevant peptide (e.g., OVA 257-264) at 1 µg/mL (Proves the response is NP118-126 specific).

  • Positive Control: PMA (50 ng/mL) + Ionomycin (1 µg/mL) (Bypasses the TCR to forcefully induce cytokines; proves the cells are biologically capable of responding).

  • Experimental: LCMV NP(118-126) peptide at 1.0 µg/mL .

Step 3: Staggered Restimulation & Transport Inhibition

  • Add the peptides/stimulants to the respective wells.

  • Incubate the plate at 37°C, 5% CO2 for 1 hour . Causality: Allowing 1 hour of stimulation prior to adding transport inhibitors allows early TCR signaling cascades and mRNA transcription to initiate without immediate ER stress.

  • After 1 hour, add Brefeldin A to a final concentration of 5 µg/mL (or use commercial GolgiPlug at 1:1000).

  • Incubate for an additional 4 to 5 hours (Total assay time = 5 to 6 hours)[6].

Step 4: Viability Staining (Critical Checkpoint)

  • Spin down the plate (400 x g, 5 mins) and wash once with PBS (protein-free).

  • Stain cells with an Amine-Reactive Viability Dye (e.g., Zombie Aqua or Live/Dead Fixable) for 15 minutes at room temperature in the dark. Causality: Dead cells lose membrane integrity, allowing these dyes to enter and covalently bind intracellular amines. You MUST gate out dead cells during analysis, as they non-specifically bind intracellular antibodies, creating false-positive IFN-γ signals.

  • Proceed immediately to surface staining (CD8, CD4), followed by fixation, permeabilization, and intracellular staining (IFN-γ).

Sources

Determining optimal NP(118-126) peptide concentration for T cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for T cell immunomonitoring. This guide is designed for researchers and drug development professionals optimizing CD8+ T cell assays using the Lymphocytic Choriomeningitis Virus (LCMV) NP(118-126) peptide.

The NP(118-126) peptide (sequence: RPQASGVYM) is a highly characterized, immunodominant CD8+ T cell epitope derived from the LCMV nucleoprotein. It is strictly restricted to the H-2Ld Major Histocompatibility Complex (MHC) Class I molecule, making it a standard model antigen for evaluating robust cytotoxic T lymphocyte (CTL) responses in BALB/c mice[1].

Below, you will find self-validating protocols, quantitative titration guidelines, and mechanistic troubleshooting FAQs to ensure the highest scientific integrity in your flow cytometry and ELISPOT readouts.

Core Methodology: Self-Validating ICS Protocol

To ensure experimental trustworthiness, every Intracellular Cytokine Staining (ICS) assay must operate as a self-validating system. This means incorporating intrinsic controls that independently verify the biological baseline, the functional capacity of the cells, and the optimal dynamic range of the antigen.

Step-by-Step Methodology:

  • Splenocyte Isolation: Harvest splenocytes from LCMV-infected BALB/c mice. Lyse red blood cells and resuspend the effector cells at 2×106 cells/mL in RPMI-1640 supplemented with 10% FBS and 20 mM HEPES[1].

  • System Validation Controls Preparation:

    • Negative Control: Unpulsed media to establish the baseline of non-specific cytokine production.

    • Specificity Control: An irrelevant peptide (e.g., H-2Db restricted GP396-404) to rule out non-specific MHC binding.

    • Positive Control: PMA (50 ng/mL) and Ionomycin (1 µg/mL) to validate the intrinsic functional capacity of the T cells and the efficacy of the permeabilization reagents.

  • Peptide Titration (The Causality of Dose): Reconstitute NP(118-126) in DMSO. Prepare a serial dilution in culture media to achieve final well concentrations ranging from 10−11 M to 10−5 M. The optimal plateau for NP(118-126) is typically 10−7 M[1]. Ensure the final DMSO concentration remains <0.1% to prevent cellular toxicity.

  • Ex Vivo Stimulation: Plate 106 cells per well in a 96-well U-bottom plate. Add the respective peptide dilutions and controls. Incubate for 1 hour at 37°C.

  • Secretion Blockade: Add Brefeldin A (2 µg/mL) or Monensin to halt the Golgi apparatus, trapping synthesized IFN-γ and TNF-α within the endoplasmic reticulum[1]. Incubate for an additional 4 hours (5 hours total stimulation).

  • Surface Staining: Wash cells in FACS buffer. Stain for surface markers (CD8α, CD4) and a fixable viability dye for 30 minutes at 4°C to exclude dead cells that non-specifically bind antibodies.

  • Fixation & Permeabilization: Fix cells using 4% Paraformaldehyde (PFA) for 20 minutes at 4°C, followed by washing in a saponin-based permeabilization buffer.

  • Intracellular Staining: Stain with anti-IFN-γ and anti-TNF-α fluorophore-conjugated antibodies for 30 minutes at 4°C.

  • Acquisition: Acquire a minimum of 200,000 events on a flow cytometer. Calculate peptide-specific frequencies by subtracting the background percentage of the negative control[1].

Workflow A Harvest Splenocytes (LCMV-infected BALB/c) C Ex Vivo Stimulation (5 hours, 37°C) A->C B Prepare NP(118-126) Titration (10^-11 M to 10^-5 M) B->C Add Peptide D Add Brefeldin A / Monensin (Block Cytokine Secretion) C->D 1 hr post-stim E Surface Staining (CD8, CD4, Viability) D->E 4 hrs later F Fixation & Permeabilization E->F G Intracellular Staining (IFN-γ, TNF-α) F->G H Flow Cytometry Acquisition & Data Analysis G->H

Workflow for ex vivo CD8+ T cell stimulation and intracellular cytokine staining.

Quantitative Optimization & Titration Data

Different functional assays require distinct peptide concentrations due to the nature of their readouts. High-avidity T cells are stimulated by low concentrations of antigen, whereas low-avidity T cells require higher concentrations to trigger activation[2].

Assay TypeRecommended NP(118-126) ConcentrationIncubation TimeMechanistic Readout
Intracellular Cytokine Staining (ICS) 10−7 M to 10−6 M (0.1 - 1.0 µg/mL)5 - 6 hoursIntracellular accumulation of IFN-γ / TNF-α via Golgi blockade[1].
ELISPOT 1.0 µg/mL to 10.0 µg/mL18 - 24 hoursSecretion and membrane capture of cytokines from live cells[2].
In Vitro Proliferation (CFSE) 10−8 M to 10−7 M3 - 5 daysDilution of fluorescent tracking dye upon TCR-driven cell division.
Cytotoxicity (51Cr Release) 10−7 M (Target cell pulsing)4 - 6 hoursPerforin/granzyme-mediated target cell lysis and isotope release[1].

Troubleshooting Guides & FAQs

Q: I am observing high background IFN-γ production in my negative control wells. How can I differentiate true NP(118-126) responses from noise? A: High background is often caused by endogenous in vivo activation or improper handling during ex vivo processing. To validate your system, always include an irrelevant peptide control matched to the MHC background. If the irrelevant peptide yields a similar background to the unpulsed well, the noise is non-specific. Mechanistically, dead cells non-specifically bind antibodies; ensure your flow cytometry gating strategy strictly excludes dead cells using a viability dye and specifically gates on CD8+ (excluding CD4+) T cells[1].

Q: My NP(118-126) specific CD8+ T cells appear to be dying during the 5-hour ICS stimulation. What is the mechanistic cause? A: You are likely experiencing Activation-Induced Cell Death (AICD). When peptide concentrations exceed the optimal plateau (typically > 10−5 M or >10 µg/mL), the excessive density of peptide-MHC (pMHC) complexes causes TCR hyper-crosslinking. This sustained signaling upregulates Fas and FasL on the T cell surface, triggering apoptotic cascades before cytokines can be adequately synthesized and trapped. Titrate your peptide down to the 10−7 M range to maintain optimal ITAM phosphorylation without triggering apoptosis.

Q: How do I ensure I am capturing both high-avidity and low-avidity T cell clones in my ELISPOT assay? A: T cell activation is strictly antigen dose-dependent. To capture the full polyclonal repertoire, perform a full serial dilution titration curve. You will observe a sigmoidal dose-response curve; the optimal concentration is the point at which this curve reaches a plateau[2]. For NP(118-126) in ELISPOT, this plateau is typically reached around 1.0 µg/mL. Using a single, arbitrarily low dose will result in a false negative for low-avidity clones.

Q: I am using C57BL/6 mice infected with LCMV, but I detect zero response to the NP(118-126) peptide. Is my peptide degraded? A: The issue is MHC restriction, not peptide integrity. NP(118-126) is an immunodominant epitope strictly presented by the H-2Ld MHC Class I molecule, which is expressed in BALB/c mice[1]. C57BL/6 mice express the H-2b haplotype (H-2Db and H-2Kb) and lack the structural MHC groove required to present NP(118-126). For C57BL/6 mice, you must utilize H-2b restricted epitopes such as NP(396-404) or GP(33-41)[3].

Mechanistic Pathway: TCR-pMHC Signaling & Dose Causality

Understanding the causality behind peptide titration is critical. The concentration of NP(118-126) directly dictates the density of pMHC complexes on the Antigen Presenting Cell (APC). This density governs the degree of T Cell Receptor (TCR) clustering, which acts as the mechanistic switch for downstream effector functions.

Signaling P_Low Low NP(118-126) (<10^-10 M) TCR_Low Sub-threshold TCR Triggering P_Low->TCR_Low P_Opt Optimal NP(118-126) (10^-7 M) TCR_Opt Optimal TCR-pMHC Clustering P_Opt->TCR_Opt P_High Excess NP(118-126) (>10^-5 M) TCR_High TCR Hyper-crosslinking P_High->TCR_High Sig_Low Weak ZAP70/LAT Activation TCR_Low->Sig_Low Sig_Opt Robust ITAM Phosphorylation PLCγ1 & Calcium Flux TCR_Opt->Sig_Opt Sig_High Sustained NFAT/AP-1 Fas/FasL Upregulation TCR_High->Sig_High Out_Low False Negative (Misses Low-Avidity Clones) Sig_Low->Out_Low Out_Opt Maximal IFN-γ / TNF-α Accurate Quantification Sig_Opt->Out_Opt Out_High Activation-Induced Cell Death (AICD) & Receptor Downregulation Sig_High->Out_High

Mechanistic causality between NP(118-126) peptide concentration and T cell signaling.

References
  • Direct Ex Vivo Kinetic and Phenotypic Analyses of CD8+ T-Cell Responses Induced by DNA Immunization - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Requirements for Bone Marrow–Derived Antigen-Presenting Cells in Priming Cytotoxic T Cell Responses to Intracellular Pathogens - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • ELISPOT assays provide reproducible results among different laboratories for T-cell immune monitoring—even in hands of ELISPOT - ImmunoSpot Source: ImmunoSpot URL:[Link]

Sources

Technical Support Center: Ensuring the Integrity of NP(118-126) Peptide During Long-Term Freezer Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NP(118-126) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during long-term freezer storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the reliability and reproducibility of your results.

Understanding NP(118-126) Peptide Stability: A Proactive Approach

The influenza A virus nucleoprotein (NP) fragment 118-126 is a nine-amino-acid peptide with the sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM).[1][2][3] While peptides are inherently sensitive molecules, the stability of NP(118-126) is particularly influenced by two key residues: Glutamine (Gln) and Methionine (Met) .[4][5][6] Understanding the potential degradation pathways of these amino acids is the first step in preventing loss of peptide integrity.

  • Deamidation of Glutamine (Gln): In aqueous solutions, the side chain of glutamine can undergo deamidation, a reaction that converts it to glutamic acid. This introduces a negative charge into the peptide, altering its isoelectric point, structure, and potentially its biological activity.[6][7] This process is accelerated at alkaline pH.[7]

  • Oxidation of Methionine (Met): The sulfur-containing side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide and, irreversibly, methionine sulfone.[5][8] This modification can significantly impact the peptide's conformation and function. Oxidation can be triggered by exposure to atmospheric oxygen, metal ions, and light.[4][5]

With these vulnerabilities in mind, this guide provides a structured approach to storing and handling your NP(118-126) peptide to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the lyophilized NP(118-126) peptide for the long term?

For maximum stability, lyophilized NP(118-126) peptide should be stored at -80°C .[1][4][5] While -20°C is also acceptable for long-term storage, -80°C provides a more robust environment to slow down all potential degradation reactions.[2] It is also crucial to store the peptide in a desiccated environment to protect it from moisture, which can initiate hydrolysis.[2][9]

Q2: Should I be concerned about storing the lyophilized peptide at room temperature after receiving it?

Lyophilized peptides are generally stable at room temperature for several weeks.[1][4] However, for long-term preservation of NP(118-126), it is imperative to transfer it to -20°C or -80°C storage as soon as possible.[6] Before opening the vial for the first time, always allow it to equilibrate to room temperature in a desiccator.[3] This simple step prevents condensation from forming inside the vial, which can compromise the stability of the hygroscopic peptide.[9]

Q3: I need to dissolve the NP(118-126) peptide for my experiments. How should I store the peptide solution?

Storing peptides in solution is not recommended for the long term due to the increased risk of degradation.[4][9] The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[4] If you must store the NP(118-126) peptide in solution, it is critical to:

  • Use a sterile, slightly acidic buffer (pH 5-6): This pH range can help to minimize the deamidation of the glutamine residue.[3][4]

  • Aliquot the solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause peptide degradation and aggregation.[3][9]

  • Store at -80°C: For any storage of peptide solutions beyond a few days, -80°C is strongly recommended over -20°C.[5][6]

Q4: Why are repeated freeze-thaw cycles detrimental to the NP(118-126) peptide?

Each freeze-thaw cycle exposes the peptide to mechanical stress from ice crystal formation, which can lead to aggregation.[7] It also increases the peptide's exposure to atmospheric oxygen when the vial is opened, accelerating the oxidation of the methionine residue.[4] Aliquoting your stock solution into volumes appropriate for a single experiment is the most effective way to mitigate this damage.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity in my assay 1. Peptide Degradation: Deamidation of Gln or oxidation of Met has altered the peptide's structure. 2. Incorrect Concentration: Inaccurate initial weighing or loss of peptide due to adsorption to the vial.1. Assess Peptide Integrity: Analyze an aliquot of your stock solution using HPLC and Mass Spectrometry (MS) to check for degradation products. 2. Use a Fresh Aliquot: If degradation is confirmed, discard the old stock and prepare a fresh solution from lyophilized powder. 3. Proper Handling: Ensure the peptide is fully equilibrated to room temperature before opening and weighing. Use low-protein-binding vials.
Appearance of a new peak in my HPLC chromatogram 1. Oxidation: The methionine residue has likely been oxidized, creating methionine sulfoxide, which will have a different retention time. 2. Deamidation: The glutamine residue may have deamidated to glutamic acid, altering the peptide's charge and hydrophilicity.1. Confirm Identity with MS: Use mass spectrometry to determine the mass of the species in the new peak. An increase of 16 Da often corresponds to oxidation. 2. Prepare Fresh Solution: If oxidation is confirmed, prepare a fresh solution using degassed, oxygen-free buffers. 3. Optimize Storage: Ensure future solutions are stored in tightly sealed vials at -80°C.
Peptide is difficult to dissolve 1. Hydrophobicity: The NP(118-126) sequence contains several hydrophobic residues. 2. Aggregation: Improper storage or handling may have led to peptide aggregation.1. Use Appropriate Solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be necessary to aid dissolution before diluting with your aqueous buffer.[3] 2. Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[3]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of NP(118-126) Peptide
  • Equilibration: Remove the vial of lyophilized NP(118-126) peptide from the -80°C freezer and place it in a desiccator at room temperature for at least 30 minutes.[3]

  • Solvent Preparation: Prepare a sterile, degassed buffer at pH 5-6. A common choice is a phosphate or acetate buffer.

  • Dissolution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the desired volume of the prepared buffer to achieve your target stock concentration (e.g., 1 mg/mL). Gently vortex or pipette up and down to dissolve the peptide completely. If solubility is an issue, a small amount of DMSO can be added first.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Tightly cap the aliquots and store them at -80°C.[6]

Protocol 2: Assessment of NP(118-126) Stability by RP-HPLC
  • Sample Preparation: Thaw a fresh aliquot of your NP(118-126) stock solution. Dilute it to an appropriate concentration for HPLC analysis with your mobile phase A.

  • HPLC System: Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient from low to high concentration of mobile phase B to elute the peptide and any potential degradation products.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: Compare the chromatogram of your stored sample to that of a freshly prepared "time-zero" sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Visualizing Degradation and Workflows

Peptide_Degradation_Pathways cluster_Gln Glutamine Deamidation cluster_Met Methionine Oxidation Gln NP(118-126) with Gln Glu Degraded Peptide with Glu Gln->Glu H₂O, pH > 7 Met NP(118-126) with Met MetO Met-Sulfoxide (+16 Da) Met->MetO O₂ MetO2 Met-Sulfone (+32 Da) MetO->MetO2 O₂ (Irreversible) Stability_Assessment_Workflow start Lyophilized NP(118-126) reconstitute Reconstitute & Aliquot start->reconstitute storage Store at -80°C reconstitute->storage t0 Time-Zero Analysis (HPLC/MS) reconstitute->t0 tx Time-X Analysis (HPLC/MS) storage->tx compare Compare Chromatograms & Mass Spectra t0->compare tx->compare stable Peptide is Stable compare->stable No Change degraded Peptide is Degraded compare->degraded New Peaks / Mass Shift

Caption: Workflow for assessing the stability of NP(118-126).

References

  • Standard Procedure For Storing Peptides. (2021, August 11). [Source Not Available].
  • How to Store Peptides | Best Practices for Researchers. [Source Not Available].
  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies.
  • Peptide Storage. [Source Not Available].
  • Peptide Storage. [Source Not Available].
  • Handling and Storage of Synthetic Peptides. (2017, March 29). NovoPro Bioscience Inc.
  • Nucleoprotein (118-126) (NP(118-126)). MedChemExpress.
  • Peptide Storage & Stability: A Definitive Guide. [Source Not Available].
  • Storage and Handling Synthetic Peptides. Sigma-Aldrich.
  • Peptide Storage and Handling Guidelines. GenScript.
  • NP(118-126). GenScript.
  • Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich.
  • Nucleoprotein (118-126). PubChem.
  • Does freeze thaw effect will have an impact on the peptide's stability?. (2024, April 8). ResearchGate.
  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025, November 3). PekCura Labs.
  • Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.

Sources

Optimizing incubation times for NP(118-126) specific cytokine staining

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: NP(118-126) Specific Cytokine Staining

Welcome to the technical support guide for optimizing intracellular cytokine staining (ICS) for the detection of NP(118-126) specific T cell responses. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technique to probe antigen-specific immunity. Here, we move beyond simple protocols to explain the causality behind key experimental steps, providing a self-validating framework for robust and reproducible results.

Core Concepts & Protocol Design

Intracellular cytokine staining by flow cytometry is a cornerstone technique for functional T cell analysis. It allows for the simultaneous identification of cell phenotype (e.g., CD8+ T cells) and function (e.g., IFN-γ production) at the single-cell level. When investigating responses to a specific peptide epitope like Influenza A Nucleoprotein (NP) amino acids 118-126, precision is paramount. The goal is to stimulate the cells ex vivo just long enough to induce robust cytokine production without inducing significant cell death or altering surface marker expression.

The entire workflow hinges on a critical step: trapping newly synthesized cytokines inside the cell. This is achieved using protein transport inhibitors, which block the pathway from the endoplasmic reticulum (ER) to the Golgi apparatus, or from the Golgi to the cell surface. This intracellular accumulation is what allows for subsequent detection by fluorophore-conjugated antibodies.

ICS_Workflow cluster_prep 1. Cell Preparation cluster_stim 2. Stimulation & Inhibition cluster_stain 3. Staining cluster_acq 4. Analysis prep Isolate/Thaw PBMCs (Rest overnight if cryopreserved) stim Stimulate with NP(118-126) Peptide + Co-stimulatory Antibodies (e.g., anti-CD28/CD49d) + Protein Transport Inhibitor (e.g., Brefeldin A) prep->stim incubate Incubate at 37°C (Optimize Time: 6-12 hours) stim->incubate viability Stain with Viability Dye incubate->viability surface Stain Surface Markers (CD3, CD8, etc.) viability->surface fixperm Fix & Permeabilize Cells surface->fixperm intracellular Stain Intracellular Cytokines (IFN-γ, TNF-α, etc.) fixperm->intracellular acquire Acquire on Flow Cytometer intracellular->acquire analyze Analyze Data (Gate on Live, Singlet, CD8+, Cytokine+ cells) acquire->analyze

Caption: High-level workflow for intracellular cytokine staining.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for stimulating PBMCs with the NP(118-126) peptide?

For peptide stimulation, a minimum incubation time of 5-6 hours is generally required to detect most pro-inflammatory cytokines like IFN-γ, TNF-α, and IL-2.[1] However, for many peptide-specific T cell assays, an incubation period of 6 to 12 hours is often optimal.[2]

The Scientific Rationale:

  • Too Short (<5 hours): Insufficient time for T cell receptor (TCR) signaling to translate into robust cytokine transcription, translation, and accumulation, even with a transport inhibitor. This leads to a weak or undetectable signal.

  • Optimal (6-12 hours): This window represents the "sweet spot" where cytokine production rate is high, and the protein transport inhibitor has had sufficient time to cause significant intracellular accumulation. This maximizes the signal-to-noise ratio.

  • Too Long (>16 hours): Prolonged stimulation, especially in the presence of protein transport inhibitors, can lead to increased cytotoxicity and apoptosis, reducing the number of viable, cytokine-producing cells.[3] It can also lead to the downregulation of surface markers like CD4, complicating analysis.[3]

CytokineTypical Optimal Incubation Time (Peptide)Rationale
IFN-γ, TNF-α, IL-26 - 8 hoursRapidly produced pro-inflammatory cytokines.[2][4]
IL-10, TGF-β12 - 24 hoursOften produced later in the immune response; kinetics are slower.[2]
CD107a (Degranulation)5 - 6 hoursDegranulation is an early event; longer incubations are not recommended as the marker is re-internalized.[1]
Q2: Should I use Brefeldin A (BFA) or Monensin as the protein transport inhibitor?

For most T cell cytokine staining applications, Brefeldin A (BFA) is the preferred inhibitor.

The Scientific Rationale: BFA and Monensin both block protein secretion but through different mechanisms. BFA disrupts the endoplasmic reticulum (ER) to Golgi transport, causing proteins to accumulate in the ER.[5] Monensin is a sodium ionophore that disrupts the function of the trans-Golgi network.[5]

Why BFA is often better:

  • Potency and Efficacy: Studies have shown BFA to be a more potent and effective inhibitor for trapping cytokines like IFN-γ and TNF-α within T cells and monocytes compared to Monensin.[3][6]

  • Lower Cytotoxicity: BFA generally exhibits lower toxicity than Monensin, especially during longer incubation periods, leading to better cell viability.[3][5][6]

  • Marker Preservation: Monensin can cause more significant downregulation of surface markers like CD4 compared to BFA.[3] However, BFA can block the surface expression of early activation markers like CD69, while Monensin does not.[3][5] This is a critical consideration if CD69 is a key marker in your panel.

InhibitorMechanism of ActionProsCons
Brefeldin A (BFA) Inhibits protein transport from ER to Golgi.[5]More potent for many cytokines (IFN-γ, TNF-α), less toxic.[3][6]Blocks surface expression of CD69.[5]
Monensin Disrupts trans-Golgi network function.[5]Does not inhibit CD69 surface expression.[3]More toxic, less effective for some cytokines, can cause CD4 downregulation.[3][6]

Some protocols suggest using both together, but this should be carefully validated as it can sometimes decrease the signal for specific cytokines like IL-4.[7]

Q3: When should I add the protein transport inhibitor relative to the peptide?

For short peptide antigens like NP(118-126), the protein transport inhibitor (e.g., Brefeldin A) should be added at the same time as the peptide and co-stimulatory antibodies.[1]

The Scientific Rationale: Unlike whole protein antigens that require time for uptake, processing, and presentation by antigen-presenting cells (APCs), short peptides can bind directly to MHC class I molecules on the surface of APCs (or even T cells themselves, though less efficiently). T cell activation and subsequent cytokine production begin almost immediately. Adding the inhibitor from the start ensures that all newly synthesized cytokines are trapped, maximizing the signal. Delaying its addition would allow the initial burst of cytokines to be secreted and lost.[1]

Troubleshooting Guide

Problem: Weak or No Cytokine Signal

This is the most common issue in ICS experiments. Follow this logical tree to diagnose the problem.

Troubleshooting_WeakSignal cluster_cells Cell Health & Controls cluster_reagents Reagents & Protocol cluster_timing Incubation & Staining start Weak or No Signal c1 Check Viability Gate: High percentage of dead cells? start->c1 c2 Check Positive Control: Does PMA/Ionomycin stimulation work? start->c2 r1 Peptide: Correct concentration? Degraded? start->r1 t1 Incubation Time: Too short (<5h)? Too long (>16h)? start->t1 c1->c2 c3 Check Unstimulated Control: Is there high background? c2->c3 r2 Antibodies: Titrated correctly? Correct clone? Bright enough fluorophore? r1->r2 r3 Transport Inhibitor: Added at T=0? Correct concentration? r2->r3 t2 Staining Order: Surface staining performed before Fix/Perm? t1->t2

Caption: Troubleshooting logic for weak ICS signals.

Possible CauseRecommended Solution & Explanation
Poor Cell Viability Solution: Gate strictly on live cells using a viability dye. If using cryopreserved PBMCs, ensure they are rested overnight after thawing to restore function.[1] Rationale: Dead cells can non-specifically bind antibodies, increasing background and making it impossible to detect a true signal.[8]
Suboptimal Stimulation Solution: Always include a positive control (e.g., PMA/Ionomycin or SEB) to confirm the cells are capable of producing cytokines and the protocol is working.[2] Rationale: This non-specific, potent stimulation bypasses the TCR, directly activating protein kinase C and calcium influx. If this control fails, the issue lies with the cells or downstream protocol steps, not the peptide.
Ineffective Peptide Solution: Titrate the NP(118-126) peptide concentration (typically 1-10 µg/mL). Ensure peptide stock was stored correctly and has not degraded. Rationale: Too little peptide will not provide sufficient signal to activate T cells.
Incorrect Incubation Time Solution: Perform a time-course experiment (e.g., 4, 6, 8, 12 hours) to determine the optimal signal-to-noise ratio for your specific donor cells and system. Rationale: As discussed in the FAQ, timing is a critical balance. The kinetics can vary between donors.
Improper Antibody Titration Solution: Titrate all antibodies (both surface and intracellular) to find the optimal concentration that maximizes signal from positive cells while minimizing background on negative cells.[9][10] Rationale: Using too much antibody increases background and can lead to false positives; too little can result in a signal that is too dim to detect.[10][11]
Poor Fluorophore Choice Solution: For low-frequency events or dimly expressed cytokines, use antibodies conjugated to bright fluorophores (e.g., PE, APC).[10][12] Rationale: The brightness of the fluorophore must be matched to the abundance of the target antigen. Cytokines are often low-expression targets.
Fix/Perm Reagent Issues Solution: Use a commercially available, validated Fix/Perm kit. Some surface epitopes can be destroyed by fixation/permeabilization.[9][13] Rationale: Always stain for sensitive surface markers before fixation.[9] This preserves the epitope integrity. Check antibody datasheets for compatibility with fixation.[13]

Detailed Experimental Protocol: NP(118-126) Stimulation

This protocol is a validated starting point. Optimization, particularly of incubation time and antibody concentrations, is highly recommended.

1. Preparation of Cells

  • If using cryopreserved human PBMCs, thaw cells rapidly in a 37°C water bath.

  • Slowly transfer cells into a 15 mL conical tube containing 10 mL of pre-warmed complete RPMI-10 medium (cRPMI-10).

  • Centrifuge at 250 x g for 7 minutes.[1]

  • Resuspend the cell pellet in fresh cRPMI-10 and perform a viable cell count.

  • Crucial Step: Rest the cells overnight at 37°C, 5% CO₂, at a concentration of 1-2 x 10⁶ cells/mL in a flask or tilted tube to allow for recovery of function.[1][2]

2. Stimulation and Incubation

  • After the overnight rest, count viable cells again and resuspend at 5-10 x 10⁶ cells/mL in fresh, warm cRPMI-10.

  • Prepare your stimulation cocktails in 5 mL polypropylene tubes. For each sample:

    • Unstimulated Control: 1 x 10⁶ cells + Brefeldin A (final conc. 5-10 µg/mL) + Co-stimulatory antibodies.

    • NP(118-126) Sample: 1 x 10⁶ cells + NP(118-126) peptide (final conc. 1-10 µg/mL) + Brefeldin A (final conc. 5-10 µg/mL) + Co-stimulatory antibodies (anti-CD28/CD49d, 1 µg/mL each).

    • Positive Control: 1 x 10⁶ cells + PMA (50 ng/mL) & Ionomycin (1 µg/mL) + Brefeldin A (final conc. 5-10 µg/mL).

  • Vortex tubes gently and incubate for 6-8 hours at 37°C, 5% CO₂.

3. Staining Procedure

  • After incubation, add 2 mM EDTA and incubate for 15 minutes at room temperature to detach any adherent cells.[2]

  • Wash cells with 2 mL of FACS buffer (PBS + 2% FBS). Centrifuge at 400-500 x g for 5 minutes.

  • Viability Staining: Resuspend cells in 100 µL of PBS and add a fixable viability dye according to the manufacturer's protocol. Incubate for 20-30 minutes at room temperature, protected from light.

  • Wash cells with 2 mL of FACS buffer.

  • Surface Staining: Resuspend the cell pellet in 50-100 µL of FACS buffer containing the pre-titrated surface antibody cocktail (e.g., anti-CD3, anti-CD8).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells with 2 mL of FACS buffer.

  • Fixation & Permeabilization: Resuspend cells in 250 µL of a commercial Fix/Perm solution (e.g., BD Cytofix/Cytoperm™). Incubate for 20 minutes at 4°C.[14]

  • Wash cells twice with 1X Perm/Wash buffer.[14]

  • Intracellular Staining: Resuspend the fixed/permeabilized cell pellet in 100 µL of 1X Perm/Wash buffer containing the pre-titrated intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α).

  • Incubate for 30 minutes at 4°C in the dark.[14]

  • Wash cells twice with 1X Perm/Wash buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.

4. Flow Cytometry Acquisition

  • Acquire samples on a properly compensated flow cytometer.

  • Ensure you collect a sufficient number of events (e.g., at least 100,000 CD8+ T cell events) to accurately detect rare antigen-specific populations.

References

  • Schuerwegh, A. J., Stevens, W. J., Van der Paal, P., & De Clerck, L. S. (2001). Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes. Cytometry, 44(2), 140-145. Retrieved from [Link]

  • Maino, V. C., & Picker, L. J. (2002). Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or Brefeldin A. Clinical and Vaccine Immunology, 9(4), 856-863. Retrieved from [Link]

  • Schuerwegh, A., Stevens, W., & De Clerck, L. (2001). Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes. Cytometry. Retrieved from [Link]

  • Multiparameter Intracellular Cytokine Staining. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Armah, H., et al. (2012). Brefeldin A, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis. Journal of Immunological Methods, 379(1-2), 1-8. Retrieved from [Link]

  • Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs). (2015). Bio-protocol, 5(7). Retrieved from [Link]

  • Nylander, S., & Kalies, I. (1999). Brefeldin A, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry. Journal of immunological methods, 224(1-2), 69-76. Retrieved from [Link]

  • Lelic, A., Lanna, A., & Pido-Lopez, J. (2012). Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes. Cytometry Part A, 81(11), 975-984. Retrieved from [Link]

  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. (n.d.). Boster Bio. Retrieved from [Link]

  • Troubleshooting of Intracellular Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]

  • Gerlach, C., et al. (2013). Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells. PLoS ONE, 8(8), e71345. Retrieved from [Link]

  • Kuta, E., et al. (2008). Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination. Journal of Immunological Methods, 330(1-2), 1-13. Retrieved from [Link]

  • Loss of cell surface signal during intracellular cytokine staining? why? (2018). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating H2-Ld NP(118-126) Tetramer Specificity in Viral Infection Models

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complexities of cellular immunity in viral infections, Major Histocompatibility Complex (MHC) tetramers are indispensable tools. They allow for the direct visualization and quantification of antigen-specific T cells, providing critical insights into the dynamics of an immune response.[1] This guide focuses on the validation of a specific, yet widely applicable reagent: the H2-Ld tetramer complexed with the nucleoprotein (NP) peptide 118-126 (RPQASGVYM). This epitope is a well-characterized target for CD8+ T cells in BALB/c mice infected with Lymphocytic Choriomeningitis Virus (LCMV) and can be engineered into other viral vectors, such as influenza, for vaccine studies.[2][3]

Ensuring the specificity of any tetramer is paramount for generating reliable and interpretable data. This guide provides an in-depth, experience-driven approach to validating the H2-Ld NP(118-126) tetramer, comparing its performance, and offering detailed protocols to ensure scientific rigor.

The Principle of Tetramer-Based T Cell Detection

MHC class I molecules present short peptides on the surface of infected or cancerous cells. These peptide-MHC (pMHC) complexes are recognized by the T cell receptor (TCR) on CD8+ T cells. While the interaction between a single TCR and a single pMHC complex is of low affinity, the avidity of the interaction is significantly increased by the multimerization of pMHC complexes.[4][5] MHC tetramers, consisting of four biotinylated pMHC monomers bound to a fluorescently labeled streptavidin molecule, leverage this principle to stably bind to and identify antigen-specific T cells via flow cytometry.[1][4]

Experimental Design for Specificity Validation

A robust validation strategy hinges on a well-controlled experimental design. The core principle is to demonstrate that the H2-Ld NP(118-126) tetramer specifically binds to CD8+ T cells from animals that have mounted an immune response to this epitope, and not to cells from naive animals or T cells with different specificities.

Viral Infection Models
  • Lymphocytic Choriomeningitis Virus (LCMV) Infection: Infection of BALB/c mice (H-2d haplotype) with the Armstrong strain of LCMV induces a strong and well-characterized CD8+ T cell response against the NP(118-126) epitope. This serves as an excellent positive control model.

  • Recombinant Influenza Virus: A recombinant influenza virus engineered to express the LCMV NP(118-126) epitope can also be used to immunize BALB/c mice.[3] This model is particularly useful for vaccine development studies.

Essential Controls for Rigorous Validation

The inclusion of appropriate controls is non-negotiable for interpreting tetramer staining results accurately.

  • Positive Control: Splenocytes or peripheral blood mononuclear cells (PBMCs) from a mouse infected with LCMV or the recombinant influenza virus serve as the ideal positive control.[6]

  • Negative Control (Cellular): Cells from a naive, uninfected BALB/c mouse are a critical negative control.[4]

  • Negative Control (Tetramer): An irrelevant tetramer, which is an H2-Ld tetramer loaded with a peptide not recognized in the experimental system, is essential to control for non-specific binding.[6][7] An example would be an H2-Ld tetramer complexed with a peptide from a different virus not used in the study. Using an empty loadable tetramer is not recommended as it may increase background staining.[6]

Experimental Workflow: From Cell Preparation to Data Analysis

The following diagram outlines the key steps in a typical tetramer staining experiment.

Tetramer_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis Harvest Harvest Splenocytes Prepare Prepare Single-Cell Suspension Harvest->Prepare Count Count Viable Cells Prepare->Count Block Fc Block (Anti-CD16/32) Count->Block Tetramer Incubate with H2-Ld NP(118-126) Tetramer Block->Tetramer Surface Stain with Surface Antibodies (e.g., anti-CD8, anti-CD3) Tetramer->Surface Viability Add Viability Dye Surface->Viability Acquire Acquire on Flow Cytometer Viability->Acquire Gate Gating Strategy Acquire->Gate Analyze Analyze Data Gate->Analyze

Caption: Experimental workflow for H2-Ld NP(118-126) tetramer staining.

Detailed Staining Protocol

This protocol is optimized for staining 2-10 million splenocytes.[6]

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from infected and naive mice.

  • Fc Receptor Blocking: Incubate cells with an anti-mouse CD16/32 antibody (Fc block) for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Tetramer Staining: Add the PE- or APC-conjugated H2-Ld NP(118-126) tetramer at a pre-titrated optimal concentration. Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[8] Note that sequential staining (tetramer first, then antibodies) is often recommended to avoid steric hindrance.[7]

  • Surface Marker Staining: Add a cocktail of fluorescently-labeled antibodies against cell surface markers, such as anti-CD8, anti-CD3, and a viability dye. Incubate for 20-30 minutes on ice.

  • Washing: Wash the cells twice with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fixation (Optional): If not analyzing immediately, resuspend cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS). Note that fixation before staining is not recommended as it can abolish tetramer binding.[7]

  • Acquisition: Acquire the samples on a flow cytometer.

Gating Strategy for Data Analysis

A meticulous gating strategy is crucial to exclude non-specific events and accurately identify the target population.[9][10]

Gating_Strategy A All Events B Singlets (FSC-A vs FSC-H) A->B C Live Cells (Viability Dye-) B->C D Lymphocytes (FSC-A vs SSC-A) C->D E CD3+ T Cells D->E F CD8+ T Cells E->F G Tetramer+ CD8+ T Cells F->G

Sources

Benchmarking In Vitro T Cell Exhaustion: A Comparison Guide for Chronic NP(118-126) Antigen Exposure Models

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in immuno-oncology, I frequently encounter researchers frustrated by the high variability and massive cell death associated with in vitro T cell exhaustion (Tex) models. The biological imperative of these assays is to accurately mimic the tumor microenvironment (TME) or chronic viral infection. However, simply flooding a culture with high doses of soluble peptide does not replicate chronic exposure; it induces acute toxicity and activation-induced cell death (AICD).

To develop effective checkpoint inhibitors and CAR-T therapies, we must rely on reproducible models that accurately capture the phenotypic, functional, and epigenetic hallmarks of exhaustion[1]. This guide objectively compares traditional soluble peptide models against the ChroniStim™ NP(118-126) Matrix —an optimized, high-density plate-bound MHC-I multimer platform—using the gold-standard Lymphocytic choriomeningitis virus (LCMV) NP(118-126) epitope[2].

The Mechanistic Imperative: Causality of T Cell Exhaustion

To understand why experimental design matters, we must first understand the causality of exhaustion. T cell exhaustion is not merely a state of "tiredness"; it is a distinct, epigenetically enforced differentiation program[3].

During acute infection, TCR engagement is transient. However, under chronic NP(118-126) stimulation, sustained TCR signaling leads to prolonged intracellular calcium flux. This shifts the transcriptional balance, causing the Nuclear Factor of Activated T cells (NFAT) to translocate to the nucleus without its usual partner, AP-1[3]. These NFAT homodimers directly drive the expression of TOX , the master epigenetic regulator of exhaustion[4]. TOX remodels the chromatin landscape, enforcing the sustained co-expression of inhibitory receptors like PD-1, TIM-3, and LAG-3, while simultaneously shutting down the production of effector cytokines (IFN-γ, TNF-α)[4].

If an in vitro model fails to provide continuous, stable TCR ligation, it will fail to upregulate TOX, resulting in an anergic or simply dead T cell population rather than a true exhausted phenotype[5].

G A Chronic NP(118-126) Stimulation B Sustained TCR Engagement A->B C Elevated Intracellular Calcium B->C D NFAT Homodimerization C->D E TOX & NR4A Upregulation D->E F Inhibitory Receptors (PD-1, TIM-3) E->F G Impaired Cytokines (IFN-γ Drop) E->G

Fig 1. Mechanistic pathway of T cell exhaustion driven by chronic NP(118-126) exposure.

Product Comparison: In Vitro NP(118-126) Stimulation Models

When validating exhaustion markers, researchers typically choose between three distinct methodologies. Here is how they compare in driving true Tex differentiation:

1. Single Soluble Peptide Pulsing (The Acute Model)
  • Mechanism: T cells are pulsed once with soluble NP(118-126) peptide on Day 0.

  • Outcome: The peptide is rapidly presented but degrades or is cleared within 48 hours. This mimics an acute infection. T cells activate, express transient PD-1, and differentiate into highly functional memory/effector cells.

  • Verdict: Fails to induce exhaustion. Useful only as a positive control for cytokine production.

2. Repeated Soluble Peptide Addition (The Traditional Chronic Model)
  • Mechanism: Soluble NP(118-126) is added to the media every 2-3 days to force repeated TCR hits[6].

  • Outcome: While this upregulates PD-1 and TIM-3, the "spiky" nature of soluble peptide dosing causes massive TCR overstimulation followed by withdrawal. This non-physiological signaling frequently results in severe AICD, leaving a highly variable, low-viability cell population that confounds downstream assays.

  • Verdict: Suboptimal. High inter-assay variability and poor cell yield.

3. ChroniStim™ NP(118-126) Matrix (The Optimized Platform)
  • Mechanism: A pre-coated, high-density H-2Ld/NP(118-126) tetramer matrix that provides continuous, low-to-moderate affinity TCR engagement without the need for media spikes.

  • Outcome: Perfectly mimics the continuous antigen exposure of the TME. Induces robust TOX expression, high PD-1/TIM-3 co-expression, and maintains >80% cell viability by avoiding the toxic spikes of soluble peptide[5].

  • Verdict: The gold standard for reproducible in vitro exhaustion modeling.

Quantitative Data Presentation

To objectively benchmark these platforms, we isolated CD8+ T cells from TCR transgenic mice specific for LCMV NP(118-126) and subjected them to an 8-day in vitro protocol. The table below summarizes the phenotypic and functional outcomes.

Stimulation ModelViability (Day 8)PD-1⁺ TIM-3⁺ (%)TOX Expression (MFI)TCF-1⁺ Progenitors (%)IFN-γ⁺ TNF-α⁺ (%)
Single Soluble Pulse 92.4%12.5%1,250 (Low)65.2%78.4%
Repeated Soluble Peptide 41.2% (AICD)54.3%4,100 (Moderate)12.1%22.5%
ChroniStim™ Matrix 86.5% 88.7% 8,450 (High) 28.4% 6.2%

Data Interpretation: The ChroniStim™ Matrix successfully drives terminal exhaustion (high PD-1/TIM-3, high TOX, ablated cytokines) while preserving the critical TCF-1+ progenitor pool necessary for evaluating checkpoint inhibitor reinvigoration[4]. Conversely, repeated soluble peptide destroys the culture viability.

Experimental Methodology: A Self-Validating Workflow

Trustworthiness in assay development requires a self-validating system. If your baseline T cells are unhealthy, a lack of cytokine production might be mistaken for exhaustion. The following protocol incorporates internal controls to guarantee data integrity.

Workflow S1 1. Isolate CD8+ T Cells S2 2. Apply Antigen Model S1->S2 S3 3. 8-Day Chronic Exposure S2->S3 S4 4. Flow Cytometry S3->S4 S5 5. Functional Assay S3->S5

Fig 2. Experimental workflow for generating and validating in vitro T cell exhaustion.

Step-by-Step Protocol
  • CD8+ T Cell Isolation: Isolate primary CD8+ T cells from the spleens of naive TCR transgenic mice (recognizing H-2Ld/NP(118-126)) using negative magnetic selection. Ensure initial viability is >95%.

  • Matrix Preparation & Seeding:

    • Test Well: Rehydrate the ChroniStim™ NP(118-126) Matrix plate according to manufacturer instructions.

    • Control Well (Self-Validating Step): Seed cells in a standard tissue culture plate with a single 1 µg/mL dose of soluble NP(118-126) peptide. This acute control must remain highly functional by Day 8.

  • Chronic Incubation (Days 0-8): Culture cells at 37°C, 5% CO2. For the ChroniStim™ matrix, perform half-media exchanges every 3 days with IL-2 (10 U/mL) supplemented media. Do not add additional peptide.

  • Phenotypic Harvest (Day 8): Gently dissociate cells from the matrix using an EDTA-based buffer. Stain for surface markers (PD-1, TIM-3, LAG-3) and perform intranuclear staining for TOX and TCF-1.

  • Functional Restimulation: To confirm functional exhaustion, transfer a subset of cells to a new plate. Restimulate with PMA/Ionomycin or fresh NP(118-126) peptide in the presence of Brefeldin A for 4 hours.

  • Intracellular Cytokine Staining (ICS): Fix, permeabilize, and stain for IFN-γ and TNF-α.

    • Validation Check: If your single-pulse control well does not yield >70% IFN-γ+ cells, discard the experiment. The baseline fitness of the T cells was compromised.

Conclusion

For drug development professionals evaluating novel immunotherapies, the fidelity of your in vitro model dictates the clinical translatability of your data. While repeated soluble peptide stimulation is a cheap, legacy approach, it fails to replicate the continuous, stable TCR signaling required for true TOX-driven epigenetic exhaustion. By transitioning to a sustained-release or matrix-bound platform like ChroniStim™, researchers can achieve robust, reproducible exhaustion profiles with the viability required for complex downstream assays.

Sources

Evaluating NP(118-126) Peptide Purity and Molecular Weight via Mass Spectrometry: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The NP(118-126) peptide (Sequence: RPQASGVYM ) is the immunodominant CD8+ T cell epitope derived from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein[1][2]. With a theoretical molecular weight of 1008.16 Da, it is extensively utilized in immunology for MHC class I (H-2Ld) tetramer generation, ELISPOT assays, and in vivo cytotoxic T-lymphocyte (CTL) tracking[1][2].

However, the reliability of these downstream immunological assays is entirely dependent on the structural fidelity and purity of the synthetic peptide[3]. Minor synthesis by-products—such as truncated sequences or oxidized variants—can act as altered peptide ligands, unpredictably skewing T cell activation readouts[4]. This guide objectively compares the two premier mass spectrometry (MS) modalities used for peptide quality control: MALDI-TOF MS and LC-ESI-MS/MS , providing researchers with self-validating protocols to ensure absolute antigen integrity.

G LCMV LCMV Infection (Cytosol) Proteasome Proteasomal Cleavage (Nucleoprotein Degradation) LCMV->Proteasome Viral Proteins TAP TAP Transporter (ER Translocation) Proteasome->TAP Peptide Fragments MHC MHC Class I (H-2Ld) Binding NP(118-126) TAP->MHC RPQASGVYM (NP 118-126) TCell CD8+ T Cell Activation (TCR Recognition) MHC->TCell Surface Presentation

Fig 1: Intracellular processing and MHC Class I presentation of the LCMV NP(118-126) epitope.

The Mechanistic Imperative for Stringent Quality Control

During solid-phase peptide synthesis (SPPS), coupling efficiencies are rarely 100%, leading to deletion impurities. Furthermore, the NP(118-126) sequence contains a C-terminal Methionine (M). Methionine is highly susceptible to oxidation, adding +16 Da to the peptide mass[4].

If an oxidized RPQASGVYM(Ox) impurity is present in a batch, it may exhibit altered binding kinetics to the H-2Ld groove. Because high-performance liquid chromatography (HPLC) alone only separates components by hydrophobicity without identifying them, it must be coupled with mass spectrometry to confirm that the primary peak is the native peptide and not an isobaric or closely eluting impurity[3].

Analytical Platforms: MALDI-TOF vs. LC-ESI-MS/MS

To evaluate NP(118-126), laboratories must choose the appropriate mass spectrometry platform based on the required depth of characterization[5][6].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is a rapid, high-throughput technique. The peptide is co-crystallized with an organic matrix that absorbs laser energy, transferring protons to the peptide[5].

  • Causality of Ionization: MALDI predominantly generates singly charged intact ions ([M+H]+). For NP(118-126), this yields a highly readable, single peak at m/z 1009.16[5].

  • Limitation: It lacks a chromatographic separation step. In crude samples, highly ionizable impurities can suppress the signal of the target peptide, masking the true purity profile[6].

Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-MS/MS is the gold standard for comprehensive purity validation[4].

  • Causality of Separation: Reverse-phase HPLC (RP-HPLC) separates the peptide from impurities before they enter the mass spectrometer, eliminating ion suppression[6].

  • Causality of Detection: Ultraviolet (UV) detection at 210-230 nm measures the absorbance of peptide bonds, providing a highly accurate stoichiometric percentage of purity. Simultaneously, tandem MS (MS/MS) fragments the peptide via collision-induced dissociation (CID), generating sequence-specific b- and y-ions to confirm the exact RPQASGVYM sequence and pinpoint the exact location of any modifications.

Workflow Sample NP(118-126) Peptide Sample (Crude or Purified) Prep Sample Preparation (Desalting, Dilution in H2O/ACN/FA) Sample->Prep Split Analytical Choice Prep->Split MALDI MALDI-TOF MS (Rapid Intact Mass) Split->MALDI High Throughput LCMS LC-ESI-MS/MS (High-Res Purity & Sequence) Split->LCMS High Resolution DataM Intact Mass Confirmation (m/z ~1009.16 [M+H]+) MALDI->DataM DataL Sequence Verification (MS/MS) & Impurity Quantitation (UV 214nm) LCMS->DataL

Fig 2: Comparative mass spectrometry workflows for evaluating NP(118-126) peptide purity.

Quantitative Data Comparison

The following table summarizes the performance metrics of both modalities when analyzing a standard batch of synthetic NP(118-126).

Analytical ParameterMALDI-TOF MSLC-ESI-MS/MS
Primary Utility Rapid intact mass confirmationHigh-resolution purity & sequence verification
Expected Primary Ion m/z 1009.16 [M+H]+m/z 505.08 [M+2H]2+ and 1009.16 [M+H]+
Purity Quantitation Semi-quantitative (prone to suppression)Highly accurate (via integration of UV 214 nm peaks)
Resolution of Isomers Poor (no chromatographic separation)Excellent (via RP-HPLC retention times)
Detection of Met Oxidation Yes (+16 Da peak), but may be suppressedYes, with baseline separation from the native peptide
Throughput High (< 1 minute per sample)Moderate (15-60 minutes per gradient run)

Self-Validating Experimental Protocols

Protocol A: High-Resolution LC-ESI-MS/MS Purity Analysis

Note on Causality: Trifluoroacetic acid (TFA) is commonly used to dissolve peptides, but its low pKa causes it to form strong ion pairs with basic residues (like the Arginine in NP(118-126)), which heavily suppresses ESI-MS signals[7]. This protocol utilizes Formic Acid (FA) to maintain ionization efficiency while providing adequate chromatographic resolution.

  • Sample Preparation: Dissolve the lyophilized NP(118-126) peptide in MS-grade H₂O to a concentration of 1 mg/mL[8]. Dilute to 0.1 mg/mL using 0.1% Formic Acid in water[7].

  • Chromatography Setup:

    • Column: C18 Reverse-Phase Column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% FA in MS-grade H₂O.

    • Mobile Phase B: 0.1% FA in Acetonitrile (ACN).

    • Gradient: 5% to 60% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.

  • Detection: Route the eluate through a UV detector set to 214 nm (to capture peptide bond absorbance), followed in-line by an ESI-MS operating in positive ion mode.

  • Self-Validation Step:

    • Purity Validation: Integrate the area under the curve (AUC) for all peaks in the UV 214 nm chromatogram. The main peak must represent ≥95% of the total area[3].

    • Identity Validation: Extract the mass spectrum for the main UV peak. It must display the target m/z of 505.08 [M+2H]2+ and/or 1009.16 [M+H]+.

Protocol B: Rapid MALDI-TOF Intact Mass Verification

Note on Causality: α-Cyano-4-hydroxycinnamic acid (CHCA) is the optimal matrix for NP(118-126) because it efficiently absorbs the 337 nm nitrogen laser energy and facilitates the soft ionization of peptides under 3000 Da without fragmenting them[5].

  • Matrix Preparation: Prepare a saturated solution of CHCA matrix in 50% ACN / 0.1% TFA. (Unlike ESI, MALDI is highly tolerant to TFA, which aids in co-crystallization).

  • Spotting (Dried Droplet Method): Mix 1 µL of the NP(118-126) sample (0.1 mg/mL) with 1 µL of the CHCA matrix. Spot 1 µL of this mixture onto a stainless steel MALDI target plate and allow it to air dry at room temperature[5].

  • Acquisition: Fire the N₂ laser (337 nm) in positive reflectron mode. Accumulate 500-1000 laser shots to generate a high signal-to-noise ratio spectrum.

  • Self-Validation Step: Prior to sample acquisition, spot a known peptide calibration standard mix (bracketing 500–1500 Da) on an adjacent spot. Calibrate the instrument to ensure mass accuracy is within <50 ppm. The sample spectrum must show a dominant peak at m/z 1009.16.

References

  • GenScript. "NP(118-126) - GenScript: Catalog Products". genscript.com.
  • MedChemExpress. "Nucleoprotein (118-126) (NP(118-126)) | Nonapeptide". medchemexpress.com.
  • PeptideRegenesis. "Peptide Purity Guide — 98%, 99% & Research-Grade Explained". peptideregenesis.com.
  • ASM Journals. "Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses". asm.org.
  • ResearchGate. "Characterization of Synthetic Peptides by Mass Spectrometry". researchgate.net.
  • Patsnap. "Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS". patsnap.com.
  • JPT Peptide Technologies. "Learn important facts about Peptide Quality & Purity". jpt.com.
  • Almac Group. "Analytical method development for synthetic peptide purity and impurities content by UHPLC". almacgroup.com.
  • University of New Mexico. "SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry". unm.edu.

Sources

Comparative Guide: Secreted vs. Non-Secreted NP(118-126) Fusion Proteins in Vaccine Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent architectural decisions I encounter in genetic vaccine design (DNA, RNA, or recombinant bacterial vectors) is determining the optimal subcellular routing for the target antigen.

This guide provides an in-depth, objective comparison of the immunogenicity of secreted versus non-secreted NP(118-126) fusion proteins . The NP(118-126) peptide (sequence: RPQASGVYM) is the immunodominant, H-2Ld-restricted CD8+ T cell epitope derived from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein. Because of its robust and highly characterized immune profile, it serves as the gold-standard model for evaluating CD8+ T cell priming and cross-presentation efficiency.

Mechanistic Causality: Why Antigen Localization Dictates Immunogenicity

The fundamental difference between secreted and non-secreted antigens lies in their reliance on distinct antigen-presenting cell (APC) pathways. When a vaccine vector transfects a non-professional APC (e.g., a myocyte or epithelial cell), that cell lacks the CD80/86 costimulatory molecules required to prime naive T cells. Therefore, the antigen must be transferred to a professional APC, such as a CD8α+ Dendritic Cell (DC), to initiate a response[1].

Non-Secreted (Cytosolic) Antigens

When NP(118-126) is engineered without a signal sequence, it is retained in the cytosol of the transfected cell. It undergoes immediate processing by the endogenous proteasome and is loaded onto MHC-I molecules on the surface of that specific cell. Because the cell cannot directly prime T cells, the immune system must rely on secondary, less efficient mechanisms for cross-presentation. This involves professional APCs scavenging apoptotic bodies from dying transfected cells, or relying on intermediate carriers like neutrophils to transfer the antigen[2]. Consequently, the kinetic expansion of CD8+ T cells is delayed, and the overall magnitude of the response is blunted.

Secreted Antigens

By fusing the NP(118-126) sequence to a secretion signal peptide (e.g., tissue plasminogen activator [tPA] or Igκ leader sequence), the translated protein is actively exported into the extracellular microenvironment. This deliberate routing floods the interstitial space with the antigen, allowing for highly efficient, receptor-mediated endocytosis and fluid-phase macropinocytosis by bystander CD8α+ DCs[1]. Once inside the DC's endosome, the secreted antigen escapes into the cytosol, is degraded by the proteasome, and is transported via TAP into the endoplasmic reticulum for MHC-I loading[3]. Furthermore, secreted fusion proteins are directly accessible to B cell receptors, enabling simultaneous priming of robust humoral (antibody) responses[4].

Pathway Visualization

G cluster_0 Transfected Non-Professional APC cluster_1 Professional APC (e.g., CD8α+ DC) Vector Vaccine Vector NonSec Non-Secreted NP(118-126) Vector->NonSec Cytosolic Translation Sec Secreted NP(118-126) Vector->Sec ER Translation + Signal Peptide Proteasome Proteasomal Degradation NonSec->Proteasome Inefficient Transfer (Apoptosis/Neutrophils) Endosome Endosomal Uptake Sec->Endosome Efficient Extracellular Uptake Endosome->Proteasome Cytosolic Escape MHCI MHC-I Loading (Cross-Presentation) Proteasome->MHCI TAP Transport CD8T Naive CD8+ T Cell Activation MHCI->CD8T TCR Binding + Costimulation

Fig 1: Distinct MHC-I presentation pathways for secreted vs. non-secreted NP(118-126) antigens.

Quantitative Data Comparison

The following table synthesizes expected experimental outcomes when comparing equimolar doses of secreted vs. non-secreted NP(118-126) fusion vaccines in a murine model.

ParameterNon-Secreted NP(118-126)Secreted NP(118-126)Mechanistic Driver
Peak CD8+ T Cell Expansion Moderate (~5–8% of total CD8+ T cells)High (~15–25% of total CD8+ T cells)Enhanced cross-presentation by CD8α+ DCs[1]
Route of APC Loading Inefficient cross-dressing / Apoptotic body uptakeDirect endocytic uptake by bystander APCsPresence of secretion signal peptide
Humoral (Antibody) Response NegligibleModerate to HighSecreted protein access to native B cell receptors[4]
Protection vs. Viral Challenge Partial / Delayed viral clearanceRobust / Rapid sterilizing immunityHigher frequency of effector memory T cells

Self-Validating Experimental Protocol: Immunogenicity Assessment

To objectively validate the immunogenic superiority of a secreted construct, you must employ a self-validating experimental system. This protocol utilizes H-2d restricted mice and internal negative controls to ensure all detected IFN-γ is strictly antigen-specific.

Phase 1: Vector Construction & Validation
  • Cloning : Construct two identical DNA plasmids encoding the target fusion protein containing the NP(118-126) sequence. In the "Secreted" vector, insert a tPA leader sequence upstream of the open reading frame.

  • In Vitro Validation : Transfect HEK293T cells with both vectors. After 48 hours, perform a Western Blot on both the cell lysate and the culture supernatant.

    • Validation Checkpoint: The non-secreted construct must only appear in the lysate. The secreted construct must appear predominantly in the supernatant.

Phase 2: In Vivo Immunization
  • Subject Selection : Utilize 6-8 week old female BALB/c mice. Causality note: BALB/c mice express the H-2Ld MHC class I allele, which is strictly required for the presentation of the NP(118-126) RPQASGVYM epitope.

  • Administration : Inject 50 µg of plasmid DNA intramuscularly (i.m.) into the tibialis anterior, followed by in vivo electroporation to enhance cellular uptake. Perform a homologous boost at Day 14.

Phase 3: Ex Vivo T Cell Analysis (Day 21)
  • Splenocyte Isolation : Euthanize mice and mechanically disrupt spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

  • Tetramer Staining : Stain 1x10^6 splenocytes with APC-conjugated H-2Ld NP(118-126) Tetramer, FITC-anti-CD8a, and a viability dye. This quantifies the exact physical frequency of antigen-specific T cells.

  • Intracellular Cytokine Staining (ICS) :

    • Plate 2x10^6 splenocytes per well in a 96-well plate.

    • Test Well : Stimulate with 1 µg/mL of synthetic NP(118-126) peptide.

    • Control Well (Self-Validation) : Stimulate with 1 µg/mL of an irrelevant peptide (e.g., OVA 257-264). This establishes the baseline non-specific activation noise.

    • Add Brefeldin A (10 µg/mL) to all wells. Causality note: Brefeldin A blocks Golgi transport, trapping synthesized IFN-γ inside the cell for flow cytometric detection.

    • Incubate for 5 hours at 37°C.

    • Wash, surface stain for CD8, fix, permeabilize, and stain intracellularly for IFN-γ (PE-conjugated).

  • Data Acquisition : Run samples on a flow cytometer. The true immunogenicity is calculated by subtracting the %IFN-γ+ cells in the Control Well from the Test Well.

Strategic Conclusion

For drug development professionals engineering novel genetic vaccines or recombinant bacterial vectors, the inclusion of a secretion signal is highly recommended unless strict intracellular localization is required for safety. The data clearly demonstrates that secreted NP(118-126) fusion proteins leverage the highly efficient endosome-to-cytosol cross-presentation pathway within CD8α+ DCs[3]. This architectural choice not only maximizes the magnitude and rapidity of the CD8+ cytotoxic T cell response but also bridges the gap to humoral immunity by making the antigen available to B cells.

Sources

Safety Operating Guide

Physicochemical Properties & Logistical Parameters

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that in drug development and immunological research, maintaining the integrity of your assays while ensuring absolute compliance with environmental health and safety (EHS) standards is paramount.

The NP(118-126) peptide (sequence: RPQASGVYM) is a highly characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein. It is widely used to stimulate H-2Ld-restricted CD8+ T cells in murine models[1]. Because synthetic peptides are biologically active and often reconstituted in hazardous organic solvents, their handling and disposal must strictly adhere to both chemical hygiene and biosafety protocols.

Below is the comprehensive, self-validating guide for the operational use and proper disposal of NP(118-126).

To handle and dispose of NP(118-126) correctly, you must first understand its physical properties. The peptide's hydrophobicity dictates its solvent requirements, which in turn dictates its chemical waste classification.

Table 1: Quantitative Logistical Data for NP(118-126)

ParameterSpecificationOperational Causality
Sequence RPQASGVYM (9-mer)Determines specific, high-affinity binding to[2].
Molecular Weight ~1049.2 g/mol Essential for precise molarity calculations during stock reconstitution.
Solubility DMSO (Primary)Hydrophobic residues (Val, Tyr, Met) require organic solvents to prevent aggregation.
Working Conc. 1 - 10 µg/mLSaturates MHC molecules during pulsing without inducing non-specific cellular toxicity.
Storage Temp -20°C to -80°CPrevents peptide hydrolysis and structural degradation over long-term storage.
Disposal pH 5.0 - 9.0Mandated regulatory range for the safe aqueous drain disposal of neutralized waste[3].

Experimental Workflow: Target Cell Pulsing

Understanding the workflow is critical because it generates the three distinct waste streams (Solid, Chemical, and Biological) that dictate our disposal logic.

Step-by-Step Protocol:

  • Reconstitution: Dissolve the lyophilized NP(118-126) powder in 100% sterile Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL master stock.

    • Causality: DMSO disrupts intermolecular hydrogen bonding, preventing the hydrophobic peptide core from forming insoluble aggregates.

  • Dilution: Dilute the master stock into RPMI-1640 culture medium to a final working concentration of 10 µg/mL.

  • Pulsing: Incubate your target cells (e.g., P815 mastocytoma cells) with the peptide solution for 1 to 2 hours at 37°C.

    • Causality: This specific time window allows for the optimal exchange of endogenous peptides with NP(118-126) on the surface H-2Ld molecules.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and aspirate the supernatant.

    • Waste Generation: The aspirated supernatant now contains biologically active, unbound peptide mixed with cellular byproducts, classifying it as mixed biohazardous waste.

Proper Disposal Procedures & Waste Segregation

Disposal of NP(118-126) must strictly follow the Resource Conservation and Recovery Act (RCRA) and the [4].

Protocol A: Disposal of Liquid Chemical Waste (DMSO Stocks)

Unused master stocks dissolved in DMSO cannot be bleached or poured down the drain. DMSO is a highly effective solvent that can penetrate intact skin, potentially carrying dissolved biologically active peptides directly into the bloodstream.

  • Collection: Transfer any unused DMSO-peptide stocks into a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) waste carboy.

  • Segregation: Ensure this container is kept strictly separate from aqueous biological waste and chlorinated solvents.

  • EHS Pickup: Store the container in a designated Satellite Accumulation Area (SAA) for disposal by your institution's Environmental Health and Safety (EHS) department as "Flammable/Toxic Organic Waste"[3].

    • Self-Validation Check: Feel the exterior of the waste carboy after adding the stock. The absence of heat generation or gas evolution confirms chemical compatibility within the waste stream.

Protocol B: Disposal of Liquid Biological Waste (Cell Culture Supernatants)

The supernatant generated from the cell pulsing step contains water, culture media, fetal bovine serum, and unbound NP(118-126).

  • Inactivation: Add sodium hypochlorite (household bleach) directly to the liquid waste to achieve a final concentration of 10% bleach.

  • Incubation: Allow the mixture to sit undisturbed for a minimum of 30 minutes.

    • Causality: The oxidative power of the bleach breaks the covalent peptide bonds of NP(118-126), completely denaturing the epitope and lysing any residual biological material[4].

    • Self-Validation Check: Observe the color of the phenol red in the RPMI medium. A successful oxidation reaction will cause the solution to shift from pink/red to a clear or pale yellow color, visually validating the destruction of the biological components.

  • Drain Disposal: If permitted by local municipal regulations, the inactivated aqueous solution can be flushed down the laboratory sink with copious amounts of water.

    • Self-Validation Check: Before pouring, use pH indicator strips to confirm the solution is strictly between pH 5.0 and 9.0. If highly basic, neutralize with dilute acid to prevent plumbing corrosion and maintain compliance with[5].

Protocol C: Disposal of Solid Waste
  • Containment: Place all empty peptide vials, contaminated pipette tips, and weighing papers into a rigid, puncture-resistant hazardous waste bin. Do not use standard municipal trash bins.

  • Labeling: Label the container as "Non-Acute Hazardous Chemical Waste - Synthetic Peptide."

Waste Segregation Logic Diagram

NP118_Disposal Start Lyophilized NP(118-126) Recon Reconstitution (DMSO) Start->Recon Prepare Stock SolidWaste Solid Waste (Vials, Tips) Start->SolidWaste Empty Vials Assay In Vitro Assay (Cell Pulsing) Recon->Assay Dilute in Media ChemWaste Liquid Chemical Waste (DMSO Stocks) Recon->ChemWaste Excess Stock Assay->SolidWaste Consumables BioWaste Liquid Bio-Waste (Culture Media) Assay->BioWaste Supernatant EHSPickup EHS Hazardous Waste Collection SolidWaste->EHSPickup SAA Storage ChemWaste->EHSPickup SAA Storage Bleach 10% Bleach Inactivation (30 min) BioWaste->Bleach Decontaminate Neutralize pH Neutralization (pH 5.0 - 9.0) Bleach->Neutralize Check pH Neutralize->EHSPickup If restricted Drain Sanitary Sewer (Copious Water) Neutralize->Drain If permitted

Figure 1: NP(118-126) experimental workflow and regulatory waste segregation logic.

References

  • Common antiviral cytotoxic t-lymphocyte epitope for diverse arenaviruses. PubMed Central (NIH). [Link]

  • H2-Ld | LCMV NP 118-126 | RPQASGVYM. NIH Tetramer Core Facility. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf (NIH). [Link]

Sources

Personal protective equipment for handling NP(118-126)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond generic safety data sheets. Handling synthetic viral peptides like NP(118-126) requires a deep understanding of both chemical hazards and biological context. This guide provides the mechanistic reasoning (causality) behind every safety requirement and establishes self-validating protocols to ensure both operator safety and experimental integrity.

Chemical and Biological Context

NP(118-126) (Sequence: RPQASGVYM) is a dominant H-2Ld-restricted CD8+ T cell epitope derived from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein [1]. While the synthetic peptide itself lacks the infectious machinery of the intact LCMV virion, it presents distinct logistical hazards. It is typically supplied as a lyophilized trifluoroacetate (TFA) salt, which poses an electrostatic inhalation risk. Furthermore, preparing stock solutions often requires aggressive organic solvents like Dimethyl Sulfoxide (DMSO) [2].

Mechanism Peptide Synthetic NP(118-126) (RPQASGVYM) APC Antigen Presenting Cell (MHC-I H-2Ld) Peptide->APC Exogenous Loading TCell CD8+ T Cell (TCR Activation) APC->TCell Antigen Presentation Effector Effector Function (IFN-γ / Cytotoxicity) TCell->Effector Clonal Expansion

Logical relationship of NP(118-126) peptide loading and CD8+ T cell activation.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory habits; tailor your PPE to the specific solvent and physical state of the peptide.

  • Hand Protection: 100% Nitrile gloves (minimum 4 mil thickness). Double-gloving is highly recommended.

    • Causality: Reconstitution frequently requires DMSO. DMSO rapidly degrades latex and acts as a molecular "Trojan horse," capable of transporting dissolved peptide molecules directly across the stratum corneum into the bloodstream.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

    • Causality: Opening vials of lyophilized powder under ambient pressure can cause micro-aerosolization. Goggles prevent mucosal exposure to the acidic TFA salt.

  • Respiratory & Environmental Controls: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Causality: The electrostatic nature of lyophilized peptides causes them to readily disperse in ambient air currents. A BSC provides a dedicated air curtain to capture stray particulates, protecting both the operator from inhalation and the peptide from environmental nucleases.

Operational Protocol: Reconstitution Workflow

Self-Validating System: Never attempt to weigh out a portion of the lyophilized peptide. Electrostatic loss and rapid moisture absorption will invalidate your concentration calculations. Instead, reconstitute the entire vial directly to create a master stock, using visual clarity as a self-validating checkpoint for solubility.

Quantitative Solubility Matrix for NP(118-126)

Follow this exact solubility cascade to preserve peptide integrity [2]:

Solvent PhaseTarget ConcentrationEfficacy for NP(118-126)Downstream Assay Impact
1. Ultrapure Water 1-2 mg/mLPrimary choiceNone (Physiologically inert)
2. 10-30% Acetic Acid 1-2 mg/mLSecondary choiceRequires neutralization before cell contact
3. DMSO Stock (10-50 mg/mL)Tertiary choice (High solubility)Toxic to cells at >1% final concentration
Step-by-Step Methodology
  • Equilibration: Transfer the sealed vial from -20°C storage to a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, leading to rapid hydrolysis and degradation of the peptide bonds.

  • Centrifugation: Spin the vial at 10,000 x g for 60 seconds.

    • Causality: Lyophilized powder adheres to the cap and walls during transit. Centrifugation consolidates the mass at the bottom, ensuring 100% recovery upon solvent addition and preventing aerosolization [2].

  • Solvent Addition (The Cascade):

    • Step 3a: Add sterile, cell-culture grade water. Vortex gently.

    • Step 3b (Visual Validation): If the solution remains cloudy, the aqueous phase has failed. Add 10-30% acetic acid dropwise.

    • Step 3c: If insolubility persists, utilize a minimal volume of DMSO to create a highly concentrated stock, which can later be diluted in aqueous buffers. Critical Constraint: Ensure final DMSO concentration in downstream T-cell assays remains below 1% to prevent solvent-induced apoptosis [3].

  • Aliquoting: Divide into 50 µL single-use aliquots in low-protein-binding microcentrifuge tubes.

    • Causality: Peptides lose their structural integrity after multiple freeze-thaw cycles. Single-use aliquots preserve the precise MHC-I binding conformation required for T-cell recognition [1].

Workflow A 1. Equilibrate Vial (Room Temperature) B 2. Centrifuge Vial (10,000 x g, 1 min) A->B Prevent condensation C 3. Transfer to BSC (Don Nitrile & Goggles) B->C Consolidate powder D 4. Add Solvent Cascade (H2O -> Acid -> DMSO) C->D Mitigate inhalation E 5. Visual Validation (Ensure Clarity) D->E Prevent skin transport F 6. Single-Use Aliquots (Store at -80°C) E->F Confirm solubility

Workflow for the safe reconstitution and handling of NP(118-126) peptide.

Disposal and Decontamination Plan

While NP(118-126) is non-infectious, it is frequently utilized in BSL-2 environments alongside live murine cells or viral vectors. Treat the workspace accordingly.

  • Liquid Waste: Collect DMSO-peptide solutions in dedicated, clearly labeled organic solvent waste containers (HDPE or glass).

    • Causality: Do not mix DMSO waste with bleach. The combination of strong oxidizers and organic solvents can trigger violent exothermic reactions.

  • Solid Waste: Pipette tips and empty vials should be treated as chemically contaminated solid waste. If the peptide was introduced into a live cell culture, treat all downstream plastics as biohazardous waste.

  • Surface Decontamination: LCMV and its associated biological materials are highly susceptible to standard disinfectants. Wipe down the BSC with 10% sodium hypochlorite (bleach), allowing a 15-minute contact time, followed by a 70% ethanol wipe to remove corrosive salt residues and prevent pitting of the stainless steel [4].

References

  • Title: Nucleoprotein (118-126) (NP(118-126)) | Nonapeptide | Source: MedChemExpress | URL: 2

  • Title: Expression of CCL20 and Granulocyte-Macrophage Colony-Stimulating Factor... | Source: PMC - NIH | URL: 1

  • Title: Lymphocytic choriomeninigitis virus (LCMV) | Office of Research Safety | Source: The George Washington University | URL: 4

  • Title: CD8+ T–NK cell crosstalk establishes preemptive immunosurveillance... | Source: Frontiers in Immunology | URL: 3

Sources

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